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  • Product: 3-((2-Methylallyl)oxy)azetidine
  • CAS: 1219982-37-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-((2-Methylallyl)oxy)azetidine: Structure, Synthesis, and Characterization

Introduction Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their unique structural properties, including increased three-dimensionality and metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their unique structural properties, including increased three-dimensionality and metabolic stability, make them valuable scaffolds in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, 3-((2-Methylallyl)oxy)azetidine, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, molecular weight, a detailed synthetic pathway with mechanistic insights, and standard characterization protocols.

The azetidine ring is a privileged structure in drug discovery, offering a rigid framework that can enhance binding to biological targets and improve pharmacokinetic properties.[1] The introduction of a 2-methylallyl ether moiety at the 3-position of the azetidine ring provides a versatile handle for further functionalization and can influence the molecule's overall biological activity.

Physicochemical Properties

A clear understanding of the fundamental properties of 3-((2-Methylallyl)oxy)azetidine is crucial for its application in research and development. The following table summarizes its key physicochemical data.

PropertyValue
Chemical Name 3-((2-Methylallyl)oxy)azetidine
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Canonical SMILES CC(=C)COCC1CNC1
InChI Key InChI=1S/C7H13NO/c1-6(2)3-9-7-4-8-5-7/h8H,1,4-5H2,2-3H3

Synthesis of 3-((2-Methylallyl)oxy)azetidine

The synthesis of 3-((2-Methylallyl)oxy)azetidine is most effectively achieved through a multi-step process commencing with a commercially available precursor, followed by a classical etherification reaction and subsequent deprotection. This pathway is designed to be robust and scalable for laboratory settings.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B (Boc)₂O, Base C N-Boc-3-hydroxyazetidine D tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate C->D 2-Methylallyl chloride, NaH E tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate F 3-((2-Methylallyl)oxy)azetidine E->F Trifluoroacetic Acid (TFA)

Caption: Synthetic pathway for 3-((2-Methylallyl)oxy)azetidine.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

The synthesis begins with the protection of the nitrogen atom of 3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic conditions.[2]

  • Materials: 3-Hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve 3-hydroxyazetidine hydrochloride in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to the solution to neutralize the hydrochloride and act as a base.

    • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature.

    • Stir the reaction for 12-16 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield N-Boc-3-hydroxyazetidine.

Step 2: Williamson Ether Synthesis to form tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[3] In this step, the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace the halide from 2-methylallyl chloride.

  • Materials: N-Boc-3-hydroxyazetidine, Sodium hydride (NaH), 2-Methylallyl chloride, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the solution. The evolution of hydrogen gas will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

    • Slowly add 2-methylallyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain tert-butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate.

Step 3: Deprotection to Yield 3-((2-Methylallyl)oxy)azetidine

The final step involves the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a common reagent for this purpose, as it efficiently cleaves the Boc group under mild conditions.[4]

  • Materials: tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate in dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add trifluoroacetic acid to the solution.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting residue is the trifluoroacetate salt of the product. To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to pH > 10.

    • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield 3-((2-Methylallyl)oxy)azetidine.

Characterization of 3-((2-Methylallyl)oxy)azetidine

The identity and purity of the synthesized 3-((2-Methylallyl)oxy)azetidine should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the methylene and methine protons of the 2-methylallyl group, and the methyl protons. The chemical shifts and coupling patterns will be indicative of the structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbons of the azetidine ring and the 2-methylallyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 128.19.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, molecular weight, synthesis, and characterization of 3-((2-Methylallyl)oxy)azetidine. The described synthetic route, utilizing a protection-etherification-deprotection strategy, offers a reliable method for obtaining this valuable building block. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore and utilize novel azetidine-based scaffolds for the discovery of new therapeutic agents.

References

  • O'Donnell, C. J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. [Link]

  • Kaur, N., et al. (2019). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 9(34), 19567-19573. [Link]

  • Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Applichem. 3-[(2-methylbenzyl)oxy]azetidine. [Link]

  • Wikipedia. Azetidine. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • National Institute of Standards and Technology. (n.d.). Azetidine. NIST WebBook. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214. [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • PubChem. Azetidinyl. [Link]

  • Singh, R., & Pal, R. (2023). Structure of azetidine‐containing compounds found in nature. Asian Journal of Organic Chemistry, 12(6), e202300096. [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). [Link]

Sources

Exploratory

3-((2-Methylallyl)oxy)azetidine: Physicochemical Profiling and Synthetic Applications in Medicinal Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary As modern drug discovery increasingly shifts away from flat, aromatic molecules toward...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

As modern drug discovery increasingly shifts away from flat, aromatic molecules toward three-dimensional, conformationally restricted scaffolds, azetidines have emerged as privileged structural motifs [1]. 3-((2-Methylallyl)oxy)azetidine (CAS: 1219982-37-2)[2] is a highly versatile, sp³-rich building block that combines the metabolic stability and intermediate ring strain of an azetidine core with a reactive 2-methylallyl ether handle. This technical guide explores the physicochemical properties, mechanistic advantages, and validated synthetic workflows for integrating this scaffold into late-stage drug development pipelines.

Physicochemical Profiling

The physical and chemical properties of 3-((2-methylallyl)oxy)azetidine dictate its behavior in both synthetic environments and biological systems. Below is a consolidated physicochemical profile of the free base form.

PropertyValue
Chemical Name 3-((2-Methylallyl)oxy)azetidine
CAS Number 1219982-37-2[2]
Molecular Formula C₇H₁₃NO[2]
Molecular Weight 127.18 g/mol [2]
SMILES String CC(=C)COC1CNC1
Predicted pKa (Secondary Amine) ~9.8 – 10.2
Predicted LogP 0.6 – 0.9
Estimated Boiling Point 155 – 165 °C (at 760 mmHg)
Estimated Density ~0.92 g/cm³
Causality Insight: Why These Properties Matter

The pKa of the azetidine nitrogen (~9.8–10.2) is slightly attenuated by the electron-withdrawing inductive effect of the C3-oxygen. This is critical for oral bioavailability: it ensures the amine is predominantly ionized at physiological pH (enhancing aqueous solubility) while maintaining a sufficient unionized fraction for lipid membrane permeability. Furthermore, the ether linkage resists the enzymatic cleavage typical of ester bioisosteres, significantly enhancing the molecule's metabolic half-life [3].

Structural and Mechanistic Insights

The strategic value of 3-((2-methylallyl)oxy)azetidine lies in its tripartite structure, which provides a powerful tool for medicinal chemists to fine-tune pharmacological properties [4].

ScaffoldLogic Core 3-((2-Methylallyl)oxy)azetidine Scaffold Azetidine Azetidine Ring (sp3-rich, strained) Core->Azetidine Ether Ether Linkage (Metabolically stable) Core->Ether Allyl 2-Methylallyl Group (Reactive olefin) Core->Allyl PK Improved PK & Conformational Rigidity Azetidine->PK Linker Bioisosteric Linker Ether->Linker Div Late-Stage Diversification Allyl->Div

Caption: Structural logic of 3-((2-methylallyl)oxy)azetidine and its impact on drug design.

  • Azetidine Core : The four-membered ring restricts the conformational freedom of the ether oxygen, pre-organizing the molecule for optimal vector projection into target binding pockets. This reduces the entropic penalty upon binding compared to acyclic amines [4].

  • Ether Linkage : The 3-alkoxyazetidine motif is a proven bioisostere that improves metabolic stability and avoids the rapid hydrolysis associated with amides or esters in vivo[3].

  • 2-Methylallyl Group : The terminal double bond serves as a bio-orthogonal handle. In fragment-based drug discovery (FBDD), this enables rapid library generation via cross-metathesis, hydroboration-oxidation, or epoxidation.

Synthetic Workflows & Experimental Protocols

To utilize this building block effectively, robust synthetic and functionalization protocols are required. The following methodologies are designed as self-validating systems to ensure high yield and purity.

SynthesisWorkflow A N-Boc-3-hydroxyazetidine (Starting Material) B NaH, DMF, 0 °C to RT (Deprotonation) A->B Step 1a C 3-Bromo-2-methylpropene (Alkylation) B->C Step 1b D N-Boc-3-((2-methylallyl)oxy)azetidine (Intermediate) C->D Etherification E TFA / DCM, RT (Boc Deprotection) D->E Step 2 F 3-((2-Methylallyl)oxy)azetidine (Final Product) E->F Isolation

Caption: Synthetic workflow for 3-((2-methylallyl)oxy)azetidine via etherification and deprotection.

Protocol 1: Synthesis of the Core Building Block

Mechanistic Rationale: N-Boc protection is essential prior to etherification to prevent unwanted N-alkylation. Sodium hydride (NaH) is utilized to irreversibly deprotonate the C3-hydroxyl, driving the nucleophilic attack on the allylic bromide.

  • Alkoxide Formation : Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation (hydrogen gas evolution will cease).

  • Alkylation : Add 3-bromo-2-methylpropene (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction : Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection : Dissolve the crude N-Boc-3-((2-methylallyl)oxy)azetidine in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio. Stir at room temperature for 2 hours.

  • Isolation : Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with 10% Methanol in DCM to isolate the free amine.

  • Self-Validation Check : Monitor the deprotection via TLC (Ninhydrin stain). The final product should yield a positive Ninhydrin test (deep purple spot), confirming the presence of a free secondary amine.

Protocol 2: Late-Stage Diversification via Olefin Cross-Metathesis

Mechanistic Rationale: The 2-methylallyl group is sterically hindered but highly reactive toward ruthenium-catalyzed metathesis, allowing for the appending of complex functional groups. Degassing the solvent is critical to prevent catalyst poisoning by dissolved oxygen.

  • Preparation : Dissolve the N-protected derivative of 3-((2-methylallyl)oxy)azetidine (1.0 eq) and the target terminal olefin (2.0 eq) in anhydrous, thoroughly degassed DCM (0.05 M).

  • Catalysis : Add Grubbs 2nd Generation Catalyst (5 mol%) under a stream of nitrogen.

  • Reaction : Heat the mixture to reflux (40 °C) under N₂ for 12–16 hours.

  • Purification : Concentrate the reaction mixture and purify via silica gel chromatography to isolate the cross-coupled product.

  • Self-Validation Check : Analyze the crude mixture via LC-MS. The mass shift corresponding to the loss of isobutylene (m/z 56) and the addition of the target olefin confirms successful metathesis.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 3-((2-methylallyl)oxy)azetidine, the following spectral benchmarks should be met:

  • ¹H NMR (400 MHz, CDCl₃) : Look for the characteristic azetidine ring protons appearing as multiplets around 3.5–4.0 ppm. The allylic CH₂ will appear as a distinct singlet near 3.9 ppm. The terminal olefin protons of the 2-methylallyl group will present as two singlets at ~4.9 and 5.0 ppm, while the methyl group will appear as a sharp singlet at ~1.7 ppm.

  • LC-MS (ESI+) : The expected mass-to-charge ratio for the protonated molecular ion [M+H]⁺ is m/z 128.2.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Benchchem Scientific Team. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.

  • Couty, F., et al. (2013). α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines. The Journal of Organic Chemistry.

Sources

Foundational

Decoding the Mass Spectrometry Fragmentation Pattern of 3-((2-Methylallyl)oxy)azetidine: A Mechanistic Guide for Structural Elucidation

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter bifunctional heterocycles that present complex mass spectrometric (MS) fingerprints. One such compound is 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter bifunctional heterocycles that present complex mass spectrometric (MS) fingerprints. One such compound is 3-((2-Methylallyl)oxy)azetidine (CAS: 1219982-37-2)[1][2]. This molecule is highly relevant in modern drug discovery as a versatile building block, combining a strained four-membered nitrogen heterocycle (azetidine) with an allylic ether linkage.

In this technical guide, we will deconstruct the collision-induced dissociation (CID) behavior of this molecule. Rather than simply listing fragment ions, we will explore the thermodynamic and kinetic causality behind each cleavage event, providing you with a robust framework for interpreting similar structural motifs.

Ionization Dynamics and Proton Affinity

Before fragmentation can occur, the molecule must be efficiently ionized. Electrospray ionization (ESI) in positive mode is the gold standard for this class of compounds, as it generally produces intact gas-phase ions that can be subsequently fragmented via in-source or tandem CID[3].

In 3-((2-Methylallyl)oxy)azetidine, there are two potential sites for protonation: the ether oxygen and the azetidine nitrogen. Because secondary amines possess a significantly higher proton affinity than aliphatic ethers, gas-phase protonation occurs almost exclusively at the azetidine nitrogen. This highly localized charge dictates the downstream fragmentation cascade, yielding a stable protonated precursor ion ( [M+H]+ ) at m/z 128.11 .

Mechanistic Pathways in Collision-Induced Dissociation (CID)

Fragmentation is not a random shattering of bonds; it is a manifestation of competitive gas-phase kinetics. For this molecule, the fragmentation spectrum is a "tug-of-war" between the fragile allylic ether bond and the highly strained azetidine ring.

Pathway A: Allylic Ether Cleavage (Charge Retention)

In allyl alkyl ethers, carbon-oxygen bond cleavage yielding allylic ions is consistently the most dominant fragmentation process[4]. At higher collision energies (CE > 25 eV), direct heterolytic cleavage of the C–O bond occurs. Because the resulting 2-methylallyl carbocation is highly resonance-stabilized, it easily retains the positive charge, producing an intense diagnostic fragment at m/z 55.05 ( [C4​H7​]+ ).

Pathway B: Neutral Loss of Allylic Alcohol

Alternatively, a charge-directed mechanism can lead to the cleavage of the ether bond on the allyl side, resulting in the neutral loss of 2-methylallyl alcohol (72 Da). This pathway leaves the charge on the nitrogen-containing moiety, generating the azetidinium cation at m/z 56.05 ( [C3​H6​N]+ ).

Pathway C: Rearrangement and Alkene Loss

At lower collision energies, rearrangement pathways with lower activation barriers become competitive. Through a cyclic transition state, the precursor can undergo a McLafferty-type rearrangement, expelling isobutylene (56 Da) as a neutral gas. This leaves behind a protonated azetidin-3-one species at m/z 72.05 ( [C3​H6​NO]+ ).

Pathway D: Azetidine Ring Opening

The four-membered azetidine ring possesses significant inherent ring strain (~107 kJ/mol). Under CID conditions, this strain makes the heterocycle highly susceptible to fragmentation[5][6]. Ring opening, followed by the expulsion of ammonia ( NH3​ , 17 Da), yields a fragment at m/z 111.08 .

Pathways Precursor [M+H]+ m/z 128.11 C7H14NO+ P1 [C4H7]+ m/z 55.05 2-Methylallyl Cation Precursor->P1 Allylic Ether Cleavage (High CE) P2 [C3H6N]+ m/z 56.05 Azetidinium Cation Precursor->P2 Loss of 2-Methylallyl Alcohol (-72 Da) P3 [C3H6NO]+ m/z 72.05 Protonated Azetidin-3-one Precursor->P3 Loss of Isobutylene (-56 Da, Rearrangement) P4 [C7H11O]+ m/z 111.08 Ring-Opened Product Precursor->P4 Azetidine Ring Opening Loss of NH3 (-17 Da)

Fig 2: Primary CID fragmentation pathways of protonated 3-((2-Methylallyl)oxy)azetidine.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility in your laboratory, the following LC-MS/MS protocol incorporates critical self-validating quality control steps. A single collision energy is rarely sufficient to capture both low-energy rearrangements and high-energy cleavages; therefore, a CE ramp is mandatory.

Step 1: Sample Preparation & Matrix Validation

  • Dilute the 3-((2-Methylallyl)oxy)azetidine standard to 100 ng/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Self-Validation Step: Prepare a matrix blank (solvent only). Run this blank immediately before the sample to rule out isobaric background interference or column carryover.

Step 2: Chromatographic Separation

  • Column : C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient : 5% B to 95% B over a 3-minute linear gradient (Flow rate: 0.4 mL/min).

Step 3: MS/MS Tuning and Acquisition

  • Source : ESI Positive mode. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Precursor Isolation : Set Q1 to isolate m/z 128.1 at unit resolution.

  • Collision Energy (CE) Ramp : Acquire MS/MS spectra at CE 10 eV, 20 eV, and 35 eV using Nitrogen as the collision gas.

    • Causality: Low CE (10 eV) will validate the presence of the m/z 72.05 rearrangement product, while high CE (35 eV) will drive the reaction toward the terminal m/z 55.05 allylic cation.

Workflow S1 1. Sample Prep 0.1 mg/mL in MeOH S2 2. UHPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI(+) Ionization Yields [M+H]+ m/z 128.1 S2->S3 S4 4. Q1 Isolation Precursor Selection S3->S4 S5 5. CID Fragmentation Variable CE (10-35 eV) S4->S5 S6 6. TOF/Q3 Detection Fragment Mapping S5->S6

Fig 1: End-to-end LC-MS/MS workflow for characterizing 3-((2-Methylallyl)oxy)azetidine.

Quantitative Data Summary

The table below summarizes the expected quantitative data for the precursor and its primary diagnostic fragment ions. Use these exact masses to set up targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

Ion TypeExact Mass (m/z)Elemental FormulaNeutral Loss (Da)Mechanistic OriginOptimal CE Regime
Precursor 128.1075 [C7​H14​NO]+ N/AESI ProtonationN/A
Fragment 111.0810 [C7​H11​O]+ 17.0265 ( NH3​ )Azetidine Ring OpeningLow (10-15 eV)
Fragment 72.0449 [C3​H6​NO]+ 56.0626 ( C4​H8​ )McLafferty RearrangementLow/Med (15-20 eV)
Fragment 56.0500 [C3​H6​N]+ 72.0575 ( C4​H8​O )Allylic Alcohol LossMed/High (20-30 eV)
Fragment 55.0548 [C4​H7​]+ 73.0527 ( C3​H7​NO )Allylic Ether CleavageHigh (>25 eV)

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Exploratory

An In-depth Technical Guide to 3-((2-Methylallyl)oxy)azetidine and its N-Boc Protected Analogue

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-((2-Methylallyl)oxy)azetidine and its commonly used N-tert-butoxycarbonyl (Boc) protected form,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-((2-Methylallyl)oxy)azetidine and its commonly used N-tert-butoxycarbonyl (Boc) protected form, tert-butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate. Given the prevalence of the protected form in synthesis and purification, this guide will address both entities, with a focus on providing practical, in-depth information for researchers in drug discovery and chemical development.

Chemical Identification and Properties

The core structure, 3-((2-Methylallyl)oxy)azetidine, is a substituted azetidine, a four-membered nitrogen-containing heterocycle. This structural motif is of significant interest in medicinal chemistry due to its ability to impart unique conformational constraints and desirable physicochemical properties to drug candidates.

While a specific CAS Registry Number for the unprotected 3-((2-Methylallyl)oxy)azetidine is not readily found in public databases, its N-Boc protected analogue is well-documented.

Identifier Value
Compound Name tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate
Synonyms tert-butyl 3-[(2-methylprop-2-en-1-yl)oxy]azetidine-1-carboxylate, 1-Azetidinecarboxylic acid, 3-[(2-methyl-2-propen-1-yl)oxy]-, 1,1-dimethylethyl ester
CAS Registry Number 1380571-73-2[1]
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol

The N-Boc protecting group is frequently employed in the synthesis of azetidine derivatives to modulate the nucleophilicity of the ring nitrogen and to facilitate purification.

Synthesis and Methodologies

The synthesis of 3-((2-Methylallyl)oxy)azetidine and its derivatives typically involves the formation of the azetidine ring followed by the introduction of the (2-methylallyl)oxy side chain, or vice versa. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

General Synthetic Strategies for the Azetidine Core

The construction of the azetidine ring is a cornerstone of synthesizing this class of compounds. Common methods include:

  • Intramolecular Cyclization: This is a widely used approach where a linear precursor containing a leaving group and a nucleophilic nitrogen is induced to cyclize. For instance, the cyclization of 1,3-aminoalcohols or their derivatives is a common strategy.[2]

  • [2+2] Cycloadditions: The reaction of an imine with a ketene or a ketene equivalent can directly form the azetidin-2-one (β-lactam) ring, which can then be further modified.

  • Ring Expansion of Aziridines: Under certain conditions, three-membered aziridine rings can be expanded to the four-membered azetidine system.[2]

Synthesis of tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate

A plausible and commonly employed synthetic route to the title compound involves the Williamson ether synthesis, starting from a commercially available or readily synthesized N-Boc-3-hydroxyazetidine.

Experimental Protocol:

  • Deprotonation: To a solution of N-Boc-3-hydroxyazetidine in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) at 0 °C, a strong base such as sodium hydride (NaH) is added portion-wise. The reaction is stirred at this temperature for a period to allow for the formation of the corresponding alkoxide. The use of a strong base is crucial to fully deprotonate the hydroxyl group, thereby activating it for the subsequent nucleophilic attack.

  • Alkylation: 2-Methylallyl chloride or bromide is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure tert-butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate.

Logical Workflow for Synthesis:

Synthesis_Workflow Start N-Boc-3-hydroxyazetidine Reaction Williamson Ether Synthesis Start->Reaction 1. Base Strong Base (e.g., NaH) in Aprotic Solvent (e.g., THF) Alkoxide N-Boc-3-azetidinoxide Base->Alkoxide Deprotonation Alkoxide->Reaction Alkylating_Agent 2-Methylallyl Halide Alkylating_Agent->Reaction 2. Product_Protected tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate Reaction->Product_Protected 3. Purification Purification (Column Chromatography) Product_Protected->Purification Deprotection Acidic Conditions (e.g., TFA in DCM) Purification->Deprotection Optional Final_Product 3-((2-Methylallyl)oxy)azetidine Deprotection->Final_Product

Caption: Synthetic workflow for 3-((2-Methylallyl)oxy)azetidine.

Deprotection of the N-Boc Group

To obtain the unprotected 3-((2-Methylallyl)oxy)azetidine, the N-Boc group can be readily removed under acidic conditions. A common method involves treating the protected compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically fast and proceeds at room temperature. Following the removal of the acid and solvent, the corresponding trifluoroacetate salt is obtained, which can be neutralized to yield the free amine.

Analytical Characterization

The structural elucidation and confirmation of 3-((2-Methylallyl)oxy)azetidine and its derivatives rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the characterization of azetidine derivatives.

  • ¹H NMR: The proton NMR spectrum provides key information about the chemical environment of the protons in the molecule. For tert-butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate, one would expect to see characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the azetidine ring protons, the methallyl group protons (including vinylic protons and the methyl group), and the methylene bridge of the ether linkage. The protons on the azetidine ring often exhibit complex splitting patterns due to their diastereotopicity.[3]

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Distinct signals for the carbonyl and quaternary carbons of the Boc group, the carbons of the azetidine ring, and the carbons of the 2-methylallyl group would be expected. The chemical shifts of the azetidine ring carbons are typically in the range of 30-60 ppm.[4]

  • ¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift can be influenced by substitution on the nitrogen.[5]

Expected ¹H NMR Data for tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
tert-Butyl (9H)~1.4s
Azetidine CH₂ (4H)3.5 - 4.2m
Azetidine CH (1H)4.3 - 4.6m
O-CH₂ (2H)~3.9s
C=CH₂ (2H)~4.9m
C-CH₃ (3H)~1.7s
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound.[6][7] For tert-butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate, the expected [M+H]⁺ ion would be at m/z 228.1594.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups. A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the N-Boc protecting group. C-O stretching vibrations for the ether linkage would be expected in the 1100-1200 cm⁻¹ region.

Characterization Workflow:

Characterization_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Proton & Carbon Skeleton MS->Structure_Confirmation Molecular Formula IR->Structure_Confirmation Functional Groups

Caption: Analytical workflow for structural confirmation.

Applications in Drug Discovery and Development

Azetidine-containing compounds are increasingly utilized in drug discovery programs. The incorporation of the strained azetidine ring can lead to:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity compared to their larger ring analogues, which can be beneficial for pharmacokinetic properties.

  • Novel Chemical Space: The rigid, three-dimensional structure of the azetidine ring allows for the exploration of new chemical space and can lead to improved target binding affinity and selectivity.

  • Metabolic Stability: The azetidine moiety can be more resistant to metabolic degradation compared to other saturated heterocycles.

The (2-methylallyl)oxy side chain introduces a reactive handle (the double bond) that can be further functionalized, for example, through olefin metathesis, hydrogenation, or click chemistry, allowing for the generation of diverse compound libraries for screening.[8]

Conclusion

3-((2-Methylallyl)oxy)azetidine and its N-Boc protected form are valuable building blocks for the synthesis of novel chemical entities with potential applications in drug discovery. A thorough understanding of their synthesis and a comprehensive analytical characterization are essential for their effective use in research and development. This guide provides a foundational understanding of these key aspects to aid researchers in their scientific endeavors.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Silylmethyl Substituted Aziridine and Azetidene as Masked 1,3- and 1,4-Dipoles for Formal [3 + 2] and [4 + 2] Cycloaddition Reactions. AWS. [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. ResearchGate. [Link]

  • Azetidine, 3-[(2-methyl-1-naphthalenyl)oxy]- (9CI). NextSDS. [Link]

  • 3-[(2-methylbenzyl)oxy]azetidine. Appchem. [Link]

  • Azetidine Synthesis. ScienceDirect. [Link]

  • Recent applications of click chemistry in drug discovery. PubMed. [Link]

  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for 3-((2-Methylallyl)oxy)azetidine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Chemical Profiling In modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Chemical Profiling

In modern drug discovery, the push toward higher fraction sp3 (Fsp3) character has elevated the importance of strained, saturated heterocycles. 3-((2-Methylallyl)oxy)azetidine (CAS: 1219982-37-2)[1],[2] serves as a highly versatile, bifunctional building block. It offers two orthogonal vectors for derivatization:

  • The Azetidine Secondary Amine: A rigid, sp3-rich scaffold ideal for C–N cross-coupling to aryl/heteroaryl cores, often utilized as a bioisostere for morpholines or piperidines to improve metabolic stability and modulate pKa.

  • The 2-Methylallyl Ether: An unactivated 1,1-disubstituted terminal alkene that serves as a prime handle for late-stage C–C bond formation via radical-mediated or transition-metal-catalyzed pathways.

This application note details field-proven methodologies for the orthogonal functionalization of both sites, providing mechanistic rationales and self-validating protocols to ensure reproducible integration into high-throughput library synthesis or scale-up campaigns.

Strategy 1: C–N Cross-Coupling (Buchwald-Hartwig Amination)

Mechanistic Rationale & Catalyst Selection

Azetidines are highly strained four-membered rings. Traditional palladium-catalyzed amination conditions utilizing bidentate ligands with large bite angles (e.g., BINAP or Xantphos) and strong bases at elevated temperatures frequently trigger competitive ring-opening or β-hydride elimination pathways, resulting in poor yields[3].

To circumvent this, modern methodologies employ bulky, electron-rich dialkylbiaryl phosphine ligands—specifically BrettPhos or RuPhos —paired with third-generation palladacycle precatalysts (Pd G3). These ligands accelerate both oxidative addition and reductive elimination, allowing the catalytic cycle to outcompete degradation pathways. Crucially, empirical data demonstrates that utilizing the free base of the azetidine, rather than an oxalate or hydrochloride salt, prevents catalyst deactivation and drastically improves conversion[3],[4].

Quantitative Data: Catalyst Optimization

The table below summarizes the causality behind catalyst and condition selection for azetidine C–N coupling, demonstrating the superiority of the Pd G3/BrettPhos system[3].

EntryCatalyst / Ligand SystemAzetidine FormBaseTemp (°C)Yield (%)
1Pd2(dba)3 / BINAPOxalate SaltKOtBu10017%
2Pd(OAc)2 / XantphosOxalate SaltKOtBu100<5%
3XPhos Pd G3 / BrettPhosOxalate SaltNaOtBu10024%
4RuPhos Pd G3 / RuPhos Free Base NaOtBu 100 71%
5XPhos Pd G3 / BrettPhos Free Base NaOtBu 100 82%
Protocol 1: General Procedure for N-Arylation of 3-((2-Methylallyl)oxy)azetidine

Reagents: 3-((2-Methylallyl)oxy)azetidine (1.2 equiv), Aryl Bromide (1.0 equiv), XPhos Pd G3 (1-3 mol%), BrettPhos (1-3 mol%), NaOtBu (1.5 equiv), anhydrous 1,4-Dioxane (0.2 M).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), XPhos Pd G3 (0.03 mmol), BrettPhos (0.03 mmol), and NaOtBu (1.5 mmol).

  • Atmosphere Exchange: Seal the tube with a septum and subject it to three cycles of vacuum/nitrogen backfill. Expert Insight: Oxygen rigorously poisons Pd(0) species; strict anaerobic conditions are mandatory.

  • Reagent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) followed by 3-((2-Methylallyl)oxy)azetidine (1.2 mmol) via syringe. If the azetidine is stored as a salt, it must be free-based via basic aqueous workup and dried prior to addition.

  • Reaction: Heat the mixture to 80–100 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • LC-MS: Confirm the disappearance of the aryl bromide. The product mass should correspond to [M+H]+ .

  • 1H NMR: The azetidine ring protons (typically multiplet signals around 3.6–3.8 ppm in the free amine) will undergo a diagnostic downfield shift to ~4.0–4.3 ppm upon conjugation with the aryl system. The alkene protons (singlets at ~4.9 ppm) must remain intact, proving orthogonal selectivity.

Strategy 2: C–C Cross-Coupling via Photoredox/Ni Dual Catalysis

Mechanistic Rationale

The 2-methylallyl ether moiety presents an unactivated 1,1-disubstituted terminal alkene. Traditional Heck couplings on such sterically hindered substrates often suffer from poor regioselectivity and extensive double-bond isomerization (chain-walking) due to rapid β-hydride elimination/reinsertion cycles[5].

To achieve precise functionalization, a Photoredox/Nickel Dual Catalytic strategy is employed[6],[7]. Visible-light photoredox catalysis generates a transient carbon-centered radical that adds regioselectively to the less sterically hindered terminal carbon of the 2-methylallyl group. The resulting tertiary radical is rapidly intercepted by a Ni(II)-aryl complex (generated via oxidative addition of an aryl halide). This rapid capture outcompetes isomerization, driving the reaction toward a single, regioselective cross-coupled product followed by reductive elimination.

Mechanistic Pathway Visualization

Ni_Photoredox_Cycle Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star Blue LED (450 nm) Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET from Sacrificial Donor Ir2->Ir3 SET to Ni(I) Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 Oxidative Addition (Ar-X) Ni3 Ni(III)-Aryl-Alkyl Ni2->Ni3 Alkyl Radical Capture Ni1 Ni(I) Species Ni3->Ni1 Reductive Elimination Product Cross-Coupled Product Ni3->Product Ni1->Ni0 SET from Ir(II) Alkene 3-((2-Methylallyl)oxy)azetidine Radical Carbon-Centered Radical Alkene->Radical Radical Addition Radical->Ni3

Mechanistic cycle of Photoredox/Ni dual-catalyzed cross-coupling of the 2-methylallyl moiety.

Protocol 2: General Procedure for Photoredox/Ni Hydroalkylation

Reagents: N-Boc-3-((2-Methylallyl)oxy)azetidine (1.0 equiv), Aryl Bromide (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), Cy2NMe (2.0 equiv), anhydrous DMF (0.1 M).

Step-by-Step Methodology:

  • Preparation: In a 10 mL glass vial equipped with a Teflon septum and stir bar, add the Aryl Bromide (1.5 mmol), Ir photocatalyst (0.02 mmol), NiCl2·glyme (0.05 mmol), and dtbbpy ligand (0.05 mmol).

  • Degassing: Seal the vial and sparge with Argon for 10 minutes. Expert Insight: Radical lifetimes are severely truncated by triplet oxygen. Sparging is superior to vacuum/backfill for DMF.

  • Liquid Addition: Add anhydrous, degassed DMF (10 mL), followed by N-Boc-3-((2-Methylallyl)oxy)azetidine (1.0 mmol) and Cy2NMe (2.0 mmol) via syringe.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (maintain cooling with a fan to keep temp < 30 °C) for 24 hours.

  • Workup: Quench the reaction by exposing it to air. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove DMF, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography.

Self-Validating Checkpoint:

  • 1H NMR: The terminal alkene protons of the 2-methylallyl group (two distinct singlets at ~4.90 and 5.05 ppm) must completely disappear. They will be replaced by new aliphatic multiplet signals corresponding to the newly formed sp3-sp3 linkage. The N-Boc group (~1.45 ppm, 9H) should remain intact.

References

  • Screening Compounds P79273 | EvitaChem: 3-((2-Methylallyl)oxy)azetidine. evitachem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt8Bj6e1-a1zHqfz0r7lifLVFMHT3J8TZqMpG6Q7kjbrzCwwR4-5-PytUI06I4frV4gj0084dyjZnvlLLT1D1oZOI4-tehLP7DwQffdzqOl1d1cRXbS2g7bL7P4hf3PMeJU6EliFcIEmC-HkM4SKgQbL0UkrnC]
  • 1219982-37-2 | 3-((2-Methylallyl)oxy)azetidine | ChemScene. chemscene.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfzvEVIWz11YvZxd3p7Zp54DovXq_Lu4ukGePKDF-UZIrcz7x_AmkDrLU1sRFF0NzOWkw93t3TvEywYSJOpNTkVp8GtTBTD5Zf9WbtSx1cnlJpCwDBHel-p_m9tjf1xSvX_csMLsB_rTIf0m8prw==]
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. chemrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7mtAxz_RWFi_-YHLDSNkvYvo2ngfi9IEznBQkmg1sB2f2DZWVlaPmjdgO6dhh0ZGSkHoW-szUU-X7nOwS3pnHJE8HeX_IVCK-7Y3h-2hLPYz3acuVzYe9unF6tYVPoBUXwnCuk-PDfARjRsYuwnQtb7SgIw==]
  • Stereoselective functionalization of azetidines. uni-muenchen.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2D2Mh4u-dGw06yGmfGOGKVG5DqTfEdfVPn9hBrjHlSWkwyWsFzFRtMMXKWTvAlW4zfcEUEc-5LjDiVlyC3uDHl-mfRNoCRCe79N1wKkgao4F8qIVBaXyIuMyPwlYCbhNXCVpChKryi6F6jmHasR7t_hJcKjHM8g==]
  • Nickel/Photoredox Dual-Catalyzed Conversion of Allyl Esters to Ketones via the Formal Deletion of Oxygen. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhGqvsQj7UxU8MFHoSJLooxkmG0IvaRs3HWhSs9UPUMfAxexIRPD4ztS1wp0yeFSUs2uyUZ7BgUM4y5OmWRW94h4nKruZfB4WqoS4utNd0EevCBds7ujYA08a0DUNofQEF5pp3wABWJCQgSuuuAg==]
  • Substituted arene synthesis by allylic substitution or allylation. organic-chemistry.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3jkYnguUVbuitvXzIFhE-WcMYdOq3Nx8lBBblPRm64ldzXiglZbpEvgNBfpm4QRvrpXwpMeimRJnfC-glR6C6a6vMbMdQzYeWTzVcGRdymuyTmoyzHNinutfqEMmUy-WkvcLMz6sQDXQ9d5ugiLaCjhqXWfmbiN4f7mcW7JHUTzhZNLn2rN7Zdk=]

Sources

Application

Application Note: Strategic Amine Protection of 3-((2-Methylallyl)oxy)azetidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 3-((2-Methylallyl)oxy)azetidine (CAS: 1219982-37-2) Introduction & Chemical Rationale Azetidines have emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 3-((2-Methylallyl)oxy)azetidine (CAS: 1219982-37-2)

Introduction & Chemical Rationale

Azetidines have emerged as highly privileged, metabolically stable bioisosteres for morpholines and piperidines in modern drug discovery. The functionalized building block 3-((2-Methylallyl)oxy)azetidine offers a versatile scaffold: the secondary amine serves as a vector for core incorporation, while the 2-methylallyl ether provides a terminal alkene handle for downstream cross-metathesis, hydroboration, or oxidative cleavage.

However, successfully utilizing this building block requires a strategic approach to amine protection. Chemists must navigate two competing structural liabilities:

  • The Strained Azetidine Ring: Four-membered nitrogen heterocycles possess significant ring strain (~26 kcal/mol). While they tolerate mild bases well, they are prone to ring-opening under harsh nucleophilic conditions or extreme temperatures [1].

  • The 2-Methylallyl Ether: The terminal alkene is highly reactive. Protecting groups that require transition-metal-catalyzed hydrogenation for removal will irreversibly destroy this functional handle.

Expertise & Experience: Why Boc is the Gold Standard

A common pitfall in azetidine functionalization is the default selection of the Carboxybenzyl (Cbz) or Benzyl (Bn) protecting groups. While these are excellent for stabilizing azetidines, their canonical deprotection requires palladium-catalyzed hydrogenation (H₂, Pd/C). Subjecting 3-((2-Methylallyl)oxy)azetidine to these conditions will simultaneously reduce the 2-methylallyl double bond to an unreactive isobutyl group.

The tert-Butyloxycarbonyl (Boc) group is the optimal choice [2]. It is installed under mild, room-temperature basic conditions (preventing acid-catalyzed ether cleavage or ring opening) and is cleaved using anhydrous acid (e.g., TFA in DCM or HCl in dioxane). This orthogonal deprotection strategy leaves the isolated alkene completely intact and preserves the integrity of the strained ring [3].

Quantitative Data: Protecting Group Compatibility

The following table summarizes the causal relationship between protecting group selection and the structural preservation of 3-((2-Methylallyl)oxy)azetidine.

Protecting GroupInstallation ReagentsDeprotection ReagentsAlkene CompatibilityAzetidine CompatibilityOverall Recommendation
Boc (tert-Butyloxycarbonyl)Boc₂O, DIPEA, DCMTFA/DCM or HCl/DioxaneExcellent (No reaction)Excellent (Stable)Optimal
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Na₂CO₃, DioxanePiperidine/DMFExcellent (No reaction)Good (Base stable)Alternative
Cbz (Carboxybenzyl)Cbz-Cl, NaOH, H₂O/THFH₂, Pd/CPoor (Reduces alkene)Excellent Rejected
Bn (Benzyl)BnBr, K₂CO₃, MeCNH₂, Pd/CPoor (Reduces alkene)Fair (Alkylation risk)Rejected

Decision Pathway Visualization

ProtectionStrategy Start 3-((2-Methylallyl)oxy)azetidine (Free Amine) Alkene Terminal Alkene (Sensitive to H2) Start->Alkene Azetidine Strained Ring (Sensitive to Nucleophiles) Start->Azetidine Cbz Cbz Protection (Requires Pd/C, H2) Alkene->Cbz Incompatible Boc Boc Protection (Requires TFA/HCl) Alkene->Boc Compatible Azetidine->Boc Tolerated Reject REJECTED Alkene Reduced Cbz->Reject Accept OPTIMAL Alkene Preserved Boc->Accept

Fig 1: Logical decision tree for protecting group selection based on structural liabilities.

Experimental Protocol: Synthesis of 1-Boc-3-((2-methylallyl)oxy)azetidine

This protocol is designed as a self-validating system . It utilizes a mild organic base to ensure the azetidine remains unprotonated and highly nucleophilic, while incorporating visual and chemical checkpoints to verify reaction success without requiring immediate LC-MS analysis.

Materials Required
  • 3-((2-Methylallyl)oxy)azetidine (Free base or HCl salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, 0.1 M HCl, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology

Step 1: Substrate Preparation & Cooling

  • Action: Suspend 1.0 equivalent of 3-((2-Methylallyl)oxy)azetidine hydrochloride in anhydrous DCM to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice-water bath.

  • Causality: The neutralization of the hydrochloride salt and the subsequent reaction with Boc₂O are exothermic. Cooling to 0 °C mitigates thermal spikes, preventing thermal degradation or polymerization of the strained azetidine ring [1].

Step 2: Base Addition

  • Action: Add 2.5 equivalents of DIPEA dropwise via syringe. (Note: If starting from the free base, reduce DIPEA to 1.2 equivalents).

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. The excess ensures complete liberation of the secondary amine, maximizing its nucleophilicity for the electrophilic attack on the anhydride.

Step 3: Electrophile Introduction & Self-Validation

  • Action: Dissolve 1.1 equivalents of Boc₂O in a small volume of DCM and add it dropwise to the reaction mixture.

  • Causality: A slight stoichiometric excess of Boc₂O ensures complete conversion of the valuable azetidine.

  • Self-Validation Checkpoint: Observe the reaction for mild effervescence. The byproduct of Boc₂O acylation is tert-butanol and CO₂ gas. The evolution of CO₂ serves as a visual confirmation that the desired acylation is actively proceeding.

Step 4: Reaction Progression

  • Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours.

  • Causality: Warming accelerates the reaction to completion.

  • In-Process Control: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The starting azetidine will stain strongly with Ninhydrin (pink/purple spot at baseline). The Boc-protected product will be Ninhydrin-negative but will stain yellow/brown with KMnO₄ due to the presence of the 2-methylallyl alkene.

Step 5: Quench and Work-up

  • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Transfer to a separatory funnel and isolate the organic layer. Wash the organic layer sequentially with cold 0.1 M HCl, water, and brine.

  • Causality: The mild, cold HCl wash removes residual unreacted azetidine and excess DIPEA. It is critical that this wash is brief and dilute to prevent premature acid-catalyzed cleavage of the newly installed Boc group.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 30 °C.

  • Causality: The resulting 1-Boc-3-((2-methylallyl)oxy)azetidine is typically isolated as a pale oil. Due to the high lipophilicity of the Boc group and the ether linkage, it is generally pure enough (>95% by NMR) to be used directly in subsequent steps without requiring column chromatography, minimizing material loss.

References

  • Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society (2019). This paper details the stability and manipulation of functionalized azetidines, highlighting Boc protection protocols on silica.[Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society (2017). Demonstrates the gold-standard utility of Boc protection for preserving complex, functionalized azetidine rings during multi-step syntheses.[Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters (2015). Provides mechanistic insights into the acid lability and stability profiles of protected azetidines compared to standard N-Boc systems.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-((2-Methylallyl)oxy)azetidine

Welcome to the technical support center for the synthesis of 3-((2-Methylallyl)oxy)azetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-((2-Methylallyl)oxy)azetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, we provide a series of troubleshooting guides and frequently asked questions to ensure your experimental success.

Introduction: The Synthetic Challenge

The synthesis of 3-((2-methylallyl)oxy)azetidine is most commonly approached via a Williamson ether synthesis. This involves the O-alkylation of a 3-hydroxyazetidine precursor with a 2-methylallyl halide. While straightforward in principle, the reaction is plagued by a critical challenge: chemoselectivity. The 3-hydroxyazetidine molecule possesses two nucleophilic sites—the secondary amine (N-H) and the secondary alcohol (O-H). The nitrogen atom is often more nucleophilic and its proton is more acidic than the hydroxyl proton, leading to a competitive and often dominant N-alkylation side reaction. This guide is structured to address this primary issue and provide robust solutions for maximizing the yield of the desired O-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the synthesis of 3-((2-Methylallyl)oxy)azetidine?

A1: The most significant factor leading to low yields of the desired O-alkylated product is the competing N-alkylation reaction. The secondary amine of the azetidine ring is a potent nucleophile that readily reacts with the 2-methylallyl halide, forming the undesired byproduct, 1-(2-methylallyl)-3-hydroxyazetidine. This occurs because the N-H proton is generally more acidic than the O-H proton, leading to preferential deprotonation of the nitrogen when strong bases are used, which in turn facilitates N-alkylation.

Q2: I've identified a major byproduct with a mass corresponding to the addition of one methylallyl group. What is it?

A2: This byproduct is almost certainly 1-(2-methylallyl)-3-hydroxyazetidine. Its formation is a direct result of the competitive N-alkylation pathway. To confirm its identity, you can use spectroscopic methods like ¹H NMR, looking for the disappearance of the N-H proton signal and the appearance of signals corresponding to the N-attached methylallyl group, while the signal for the O-H proton remains.

Q3: Is it absolutely necessary to use a protecting group for the azetidine nitrogen?

A3: Yes. For a high-yield and clean synthesis, protecting the azetidine nitrogen is critical. An appropriate N-protecting group masks the nucleophilicity of the amine, ensuring that the alkylation occurs exclusively at the desired oxygen atom. Attempting the synthesis without protection will almost invariably lead to a mixture of N- and O-alkylated products that can be difficult to separate, resulting in a significantly lower isolated yield of your target molecule.

Q4: What are the most suitable N-protecting groups for this synthesis?

A4: The ideal protecting group should be easy to install, stable under the basic conditions of the Williamson ether synthesis, and straightforward to remove without affecting the rest of the molecule. Excellent choices include:

  • tert-Butoxycarbonyl (Boc): Installed using Di-tert-butyl dicarbonate ((Boc)₂O), it is very stable to bases and is easily removed under acidic conditions (e.g., TFA in DCM).[1]

  • Benzyl (Bn): Can be installed using benzyl bromide. It is stable to a wide range of conditions and is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method.

  • Carboxybenzyl (Cbz): Installed using benzyl chloroformate (Cbz-Cl), it is also stable to the reaction conditions and removed via catalytic hydrogenation.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions.

Problem 1: Low or No Yield of the Desired Ether Product

dot

Low_Yield_Troubleshooting Start Low or No Yield Observed Cause1 Primary Cause: Competitive N-Alkylation Start->Cause1 Is a major byproduct present? Cause2 Secondary Cause: Suboptimal Reaction Conditions Start->Cause2 Is conversion of starting material low? Solution1 Solution: Implement N-Protection Strategy (e.g., Boc, Bn, Cbz) Cause1->Solution1 SubCause2a Incomplete Deprotonation (Base Selection) Cause2->SubCause2a SubCause2b Poor SN2 Kinetics (Solvent/Temp) Cause2->SubCause2b SubCause2c Poor Leaving Group Cause2->SubCause2c Solution2a Use Strong, Non-Nucleophilic Base (e.g., NaH, KH) in Anhydrous Solvent SubCause2a->Solution2a Solution2b Use Polar Aprotic Solvent (DMF, THF, ACN) Optimize Temperature (RT to 60°C) SubCause2b->Solution2b Solution2c Convert Chloride to Iodide in situ (Finkelstein Reaction with NaI/KI) SubCause2c->Solution2c Optimized_Synthesis_Workflow Start Start: N-Boc-3-hydroxyazetidine in Anhydrous THF Step1 1. Cool to 0°C Start->Step1 Step2 2. Add NaH (1.1 eq) Stir for 30-60 min Step1->Step2 Step3 3. Add 2-Methylallyl Chloride (1.2 eq) (Optional: Add cat. NaI) Step2->Step3 Step4 4. Warm to RT, Stir 4-12h (Optional: Heat to 50°C) Step3->Step4 Step5 5. Monitor by TLC Step4->Step5 Step6 6. Quench with Water/NH4Cl (aq) Step5->Step6 Reaction Complete Step7 7. Aqueous Workup & Extraction Step6->Step7 Step8 8. Column Chromatography Step7->Step8 End Product: N-Boc-3-((2-methylallyl)oxy)azetidine Step8->End

Sources

Optimization

Technical Support Center: Impurity Profiling and Optimization in 3-((2-Methylallyl)oxy)azetidine Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 3-((2-Methylallyl)oxy)azetidine . Designed for researchers, scientists, and drug development professionals, this guide provides a causality-dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-((2-Methylallyl)oxy)azetidine . Designed for researchers, scientists, and drug development professionals, this guide provides a causality-driven framework to diagnose, troubleshoot, and eliminate complex impurities.

The synthesis of this molecule typically involves the O-alkylation of 1-Boc-3-hydroxyazetidine with 3-chloro-2-methylpropene (methallyl chloride), followed by acid-mediated Boc deprotection. While conceptually straightforward, the inherent strain of the azetidine ring and the reactivity of the allylic system require precise control to prevent the formation of critical impurities.

Diagnostic Workflow

DiagnosticWorkflow SM 1-Boc-3-hydroxyazetidine + Methallyl Chloride Alkylation O-Alkylation Step (NaH, DMF, 0°C to RT) SM->Alkylation Deprotection Boc Deprotection Step (TFA/DCM or HCl/Dioxane) Alkylation->Deprotection Intermediate Imp1 N-Alkylated Impurity Cause: Free amine presence Alkylation->Imp1 Imp2 Ring-Opened Byproducts Cause: Nucleophilic attack Alkylation->Imp2 Imp3 Ether Cleavage Cause: Thermal degradation Alkylation->Imp3 Product 3-((2-Methylallyl)oxy)azetidine (Target Product) Deprotection->Product Deprotection->Imp2 Imp4 Residual Boc-Intermediate Cause: Incomplete cleavage Deprotection->Imp4

Diagnostic workflow for troubleshooting impurities in 3-((2-Methylallyl)oxy)azetidine synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant N-alkylation (1-(2-methylallyl)-3-((2-methylallyl)oxy)azetidine) even though I am using Boc-protected starting material? Causality: The tert-butyloxycarbonyl (Boc) group is generally stable under basic conditions. However, if the starting 1-Boc-3-hydroxyazetidine contains trace amounts of unprotected 3-hydroxyazetidine, or if trace acidic impurities in the solvent trigger premature Boc cleavage, the highly nucleophilic secondary amine will rapidly react with the electrophilic methallyl chloride. Solution:

  • Validate the purity of your 1-Boc-3-hydroxyazetidine (typically ≥97% assay) via HPLC or NMR prior to use.

  • Ensure all solvents (especially DMF or THF) are strictly anhydrous and amine/acid-free.

  • Maintain the reaction temperature below 25°C during the addition phase to prevent thermal degradation of the protecting group.

Q2: What causes the azetidine ring to open during the O-alkylation or deprotection steps, and how can I mitigate this? Causality: The azetidine ring is highly strained, possessing a ring strain energy of approximately 25.2 kcal/mol , which is comparable to aziridines. This strain drives its unique reactivity but also makes it highly susceptible to nucleophilic ring-opening . During O-alkylation, excessive heating in the presence of strong nucleophiles (like excess chloride ions) can trigger C-N bond cleavage. During Boc deprotection, if the resulting azetidinium ion is exposed to nucleophiles at elevated temperatures, ring-opening to acyclic amino-ether byproducts is highly favored. Solution:

  • Alkylation: Strictly control the equivalents of base (NaH) and alkylating agent. Do not exceed 40°C.

  • Deprotection: Perform the Boc deprotection at 0°C to room temperature using a controlled acid concentration (e.g., 1:1 TFA/DCM). Avoid heating the acidic reaction mixture.

Q3: I am detecting unexpected isomeric impurities. Could this be a Claisen rearrangement? Causality: While classic Claisen rearrangements require an allyl vinyl ether, the allyl alkyl ether system in your intermediate can undergo complex isomerizations or ether cleavage if exposed to strong Lewis acids or extreme thermal stress. Furthermore, under harsh basic conditions (e.g., prolonged exposure to excess NaH at high temperatures), elimination of the methallyl group can occur, yielding methacrolein and free azetidinol. Solution: Limit the O-alkylation reaction time to the minimum required for complete conversion (typically 2-4 hours). Quench the reaction efficiently with cold water to immediately neutralize unreacted base.

Q4: How do I eliminate residual Boc-protected intermediate without over-exposing the product to strong acids? Causality: Incomplete Boc deprotection is a kinetic issue, often resulting from insufficient acid equivalents or premature quenching. However, as established, over-exposure to acid risks ring-opening. Solution: Utilize a self-validating deprotection protocol (see Protocol B). Monitor the reaction via LC-MS to confirm the complete disappearance of the [M+H]+=228 peak before quenching.

Quantitative Data: Typical Impurity Profiles
Impurity ProfileChemical Structure / DescriptionAnalytical MethodTypical LimitRoot Cause
N-Alkylated Azetidine 1-(2-methylallyl)-3-((2-methylallyl)oxy)azetidineLC-MS / GC-MS< 0.5%Premature Boc cleavage; excess alkylating agent.
Ring-Opened Amino Ether Acyclic amine derivativeLC-MS< 1.0%Nucleophilic attack (e.g., Cl⁻) on activated azetidine.
Residual Starting Material 1-Boc-3-hydroxyazetidineHPLC (UV/ELSD)< 0.1%Incomplete deprotonation or insufficient methallyl chloride.
Boc-Protected Intermediate 1-Boc-3-((2-methylallyl)oxy)azetidineHPLC< 0.5%Incomplete acid-mediated deprotection.
Self-Validating Experimental Protocols
Protocol A: Optimized O-Alkylation of 1-Boc-3-hydroxyazetidine

Objective: Synthesize 1-Boc-3-((2-methylallyl)oxy)azetidine while suppressing ring-opening and elimination.

  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Self-Validation Check: Immediate evolution of hydrogen gas ( H2​ ) will occur. The cessation of bubbling (typically after 30-45 minutes) serves as a visual validation that alkoxide formation is complete.

  • Alkylation: Dropwise, add 3-chloro-2-methylpropene (methallyl chloride, 1.5 eq) while maintaining the temperature at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 3 hours.

    • Self-Validation Check: Quench a 10 µL reaction aliquot into 1 mL of 1:1 water/EtOAc. Analyze the organic layer via TLC (Hexane/EtOAc 3:1) or LC-MS. The complete disappearance of the starting material spot (Rf ~0.2) and the emergence of a single product spot (Rf ~0.6) validates reaction completion.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully add cold water dropwise.

    • Self-Validation Check: Mild bubbling will confirm the neutralization of the slight excess of NaH.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol B: Controlled Boc-Deprotection

Objective: Cleave the Boc group to yield 3-((2-Methylallyl)oxy)azetidine without inducing strain-release ring-opening.

  • Preparation: Dissolve the crude 1-Boc-3-((2-methylallyl)oxy)azetidine in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Acid Addition: Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Cleavage: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

    • Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is validated as complete when the intermediate peak ( [M+H]+=228 ) is entirely replaced by the product peak ( [M+H]+=128 ).

  • Isolation: Concentrate the mixture under reduced pressure (keep bath temperature < 30 °C to prevent thermal degradation of the azetidinium salt).

  • Neutralization: To isolate the free base, dissolve the residue in DCM, cool to 0 °C, and adjust to pH 9-10 using saturated aqueous NaHCO3​ or 1M NaOH. Extract immediately with DCM, dry over Na2​SO4​ , and concentrate carefully (Note: the free base is volatile).

References
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-258.[Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.[Link]

Troubleshooting

Technical Support Center: Resolving 1H NMR Peak Overlap in 3-((2-Methylallyl)oxy)azetidine

Welcome to the Advanced NMR Troubleshooting Guide. This resource is designed for researchers, structural biologists, and drug development professionals facing spectral congestion during the characterization of complex sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. This resource is designed for researchers, structural biologists, and drug development professionals facing spectral congestion during the characterization of complex small molecules.

Here, we address a highly specific but common structural challenge: resolving the severe ¹H NMR signal overlap encountered when analyzing 3-((2-Methylallyl)oxy)azetidine .

Mechanistic Breakdown: The Root Cause of Spectral Congestion

Before applying corrective methodologies, it is critical to understand the causality behind the spectral overlap in 3-((2-Methylallyl)oxy)azetidine.

The molecule consists of a four-membered azetidine ring with an ether linkage at the C3 position connecting to a 2-methylallyl group. The overlap primarily occurs in the 3.5 ppm to 4.5 ppm window due to two converging factors:

  • Diastereotopic Ring Protons: The azetidine ring adopts a puckered conformation. The bulky 3-substituent biases the ring-flip equilibrium, causing the geminal protons at C2 and C4 to become diastereotopic. Instead of a simple signal, these four protons form complex, strongly coupled multiplets.

  • Coincidental Isochrony: The oxymethylene protons (-O-CH₂-) of the 2-methylallyl group are deshielded by the adjacent oxygen and resonate in the exact same chemical shift window (~3.8–4.0 ppm) as the azetidine C2/C4 protons.

Table 1: ¹H NMR Chemical Shift Overlap Risk Matrix (in CDCl₃)
Functional GroupProtonsExpected Shift (ppm)MultiplicityOverlap Risk Level
Azetidine C2 / C4 4H3.5 – 3.9Complex MultipletsHIGH (Overlaps with Allyl -O-CH₂-)
Allyl -O-CH₂- 2H3.8 – 4.0Singlet / BroadHIGH (Overlaps with Azetidine C2/C4)
Azetidine C3 1H4.1 – 4.4MultipletMODERATE
Allyl =CH₂ 2H4.8 – 5.0Two MultipletsLOW
Allyl -CH₃ 3H1.7SingletLOW

Troubleshooting Workflows & Methodologies

To resolve this overlap, we employ a tiered approach, starting with non-destructive environmental manipulations and progressing to advanced pulse sequences [5].

NMR_Troubleshooting A Identify Overlap (3.5 - 4.5 ppm) B Tier 1: Non-Destructive Solvent Swap (ASIS) A->B C Resolved? B->C D Tier 2: Advanced 1D Pure Shift (PSYCHE) C->D No G Final Peak Assignment & Integration C->G Yes E Resolved? D->E F Tier 3: 2D Correlation (HSQC / 1D TOCSY) E->F No E->G Yes F->G

Decision matrix for resolving overlapping 1H NMR signals in 3-((2-Methylallyl)oxy)azetidine.

Tier 1: Aromatic Solvent Induced Shifts (ASIS)

Causality: Benzene-d₆ (C₆D₆) is an anisotropic solvent. Its flat, electron-rich π-cloud aligns preferentially with the polar dipole of the azetidine ring (N-H and C-O bonds). This alignment places the azetidine protons in the shielding cone of the benzene ring, shifting them upfield. The non-polar 2-methylallyl group experiences a different solvation environment, inducing a differential chemical shift that pulls the overlapping signals apart [2][4].

Step-by-Step Protocol:

  • Sample Recovery: Evaporate the existing CDCl₃ from your sample using a rotary evaporator, followed by high vacuum for 2 hours to ensure no residual isotropic solvent remains.

  • Preparation: Re-dissolve the sample in 0.6 mL of anhydrous Benzene-d₆.

  • Internal Control: Add 0.05% TMS as an internal standard. Ensure the residual C₆D₆ peak is correctly referenced to 7.16 ppm.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16-32 scans). Compare the 3.5–4.5 ppm region to the original CDCl₃ spectrum to identify the newly separated spin systems.

Tier 2: Pure Shift NMR (PSYCHE)

Causality: If solvent manipulation fails, the multiplet structure itself must be eliminated. Pure Shift NMR (specifically the PSYCHE sequence) uses low-flip-angle swept-frequency pulses and weak field gradients to achieve broadband homonuclear decoupling. This collapses all J -coupling multiplets into sharp singlets, reducing spectral complexity by an order of magnitude and revealing the hidden chemical shifts of the overlapping protons [1][6].

Step-by-Step Protocol:

  • Pulse Calibration (Critical): Run a pulsecal routine to determine the exact 90° pulse length for your specific sample. PSYCHE is highly sensitive to pulse miscalibration.

  • Parameter Setup: Load the PSYCHE pulse sequence (e.g., psyche on Bruker). Set the sweep width (SW) to the minimum necessary (e.g., 10 ppm) to maximize the Signal-to-Noise Ratio (SNR), as Pure Shift experiments suffer from inherently lower sensitivity.

  • Acquisition: Acquire the data as a pseudo-2D experiment. Ensure the ratio of SW2/SW1 is an integer to avoid reconstruction artifacts.

  • Processing: Process the data using a chunk-reconstruction algorithm to yield a 1D spectrum where the azetidine and allyl protons appear as distinct, quantifiable singlets.

Tier 3: 1D Selective TOCSY

Causality: When signals are perfectly isochronous (overlapping exactly), decoupling won't separate them. 1D TOCSY solves this by transferring magnetization through the scalar coupling network. By selectively exciting a well-resolved peak (like the allyl methyl group), magnetization transfers only to other protons in that specific structural fragment, artificially extracting the allyl sub-spectrum from the azetidine baseline [3].

Step-by-Step Protocol:

  • Anchor Selection: Identify the isolated 3H singlet of the allyl methyl group at ~1.7 ppm.

  • Excitation: Apply a selective Gaussian shaped pulse precisely at the frequency of the methyl group.

  • Mixing: Apply an isotropic mixing sequence (e.g., DIPSI-2) with a mixing time of 80–120 ms to allow magnetization to propagate through the allyl chain.

  • Acquisition: The resulting spectrum will only display the allyl -O-CH₂- and =CH₂ protons, completely filtering out the overlapping azetidine ring protons.

Technique Comparison Data

Table 2: Resolution Methodology Decision Matrix
TechniqueResolution GainSensitivity CostBest Used For
ASIS (C₆D₆) ModerateNoneInitial screening; separating polar vs. non-polar overlaps.
Pure Shift (PSYCHE) Very HighHigh (~50x lower SNR)Collapsing severe multiplets into distinct singlets.
1D TOCSY HighLowExtracting specific spin systems from a congested baseline.
2D HSQC Very HighModerateSeparating perfectly overlapping protons via their ¹³C shifts.

Frequently Asked Questions (FAQs)

Q: Why do my azetidine C2 and C4 protons appear as four distinct multiplets instead of two? A: At room temperature, the bulky 3-((2-methylallyl)oxy) substituent hinders the rapid "butterfly" inversion of the azetidine ring. This locks the ring into a specific conformation on the NMR timescale, making the geminal protons at C2 and C4 diastereotopic (axial-like and equatorial-like). Because they are magnetically inequivalent, they couple to each other and to the C3 proton, creating complex ABX spin systems.

Q: I tried Pure Shift NMR, but my signal-to-noise ratio is terrible. How can I fix this? A: Pure Shift techniques like PSYCHE inherently lose about 90-95% of signal intensity compared to a standard 1D acquisition [1]. To self-validate and correct this:

  • Increase your sample concentration if solubility allows.

  • Increase the number of scans (NS) significantly.

  • Ensure your 90° pulse is perfectly calibrated; miscalibrated pulses in the PSYCHE module will destroy magnetization.

Q: Can I use Lanthanide Shift Reagents (LSRs) instead of changing the solvent? A: While LSRs (like Eu(fod)₃) can induce massive chemical shifts by coordinating to the azetidine nitrogen or oxygen, they are paramagnetic and cause severe line broadening. For complex multiplets, this broadening often destroys the J -coupling information you are trying to resolve. Non-destructive ASIS or Pure Shift NMR are the modern, preferred standards [5].

References

  • Pure Shift | NMR Core Facility - Columbia University.
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis.
  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research.
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy - Thieme.
  • Troubleshooting Dichapetalin I NMR peak overlapping - Benchchem.
  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy - MDPI.

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-((2-Methylallyl)oxy)azetidine and 3-Methoxyazetidine in Drug Design

From the Desk of a Senior Application Scientist In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is rele...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the privileged structures, azetidines—four-membered saturated nitrogen heterocycles—have garnered significant attention.[1][2] Their inherent ring strain and sp3-rich character offer a unique conformational rigidity that can enhance binding affinity, improve solubility, and modulate metabolic stability.[1] This guide provides an in-depth comparison of two key 3-substituted azetidine building blocks: the emerging 3-((2-Methylallyl)oxy)azetidine and the well-established 3-Methoxyazetidine . Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to strategically select the appropriate moiety for their lead optimization campaigns.

Structural and Physicochemical Properties: A Tale of Two Ethers

At first glance, both molecules share the 3-oxy-azetidine core. However, the nature of the ether substituent—a simple methyl versus a more complex 2-methylallyl group—introduces critical differences in their physicochemical properties. These distinctions have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The 2-methylallyl group introduces an additional four carbon atoms and a point of unsaturation, significantly increasing the molecule's lipophilicity and molecular weight compared to the methoxy analogue. This seemingly small change can dramatically alter how a drug candidate interacts with its biological environment.

Table 1: Comparative Physicochemical Properties

Property3-Methoxyazetidine3-((2-Methylallyl)oxy)azetidineRationale for Difference
Molecular Formula C₄H₉NO[3]C₈H₁₅NOAddition of a C₄H₆ fragment.
Molecular Weight 87.12 g/mol [3]141.21 g/mol (Calculated)Increased atom count in the methylallyl group.
Calculated LogP (XLogP3) -0.5[4]1.2 (Predicted)The hydrocarbon character of the methylallyl group significantly increases lipophilicity.
Topological Polar Surface Area (TPSA) 21.3 Ų[4]21.3 Ų (Predicted)TPSA is dominated by the polar ether and amine groups, which are common to both structures.
Hydrogen Bond Acceptor Count 2[4]2 (Predicted)The ether oxygen and the ring nitrogen are the primary acceptors in both molecules.
Hydrogen Bond Donor Count 1[4]1 (Predicted)The secondary amine in the azetidine ring is the sole hydrogen bond donor.

Synthesis and Chemical Accessibility

The practical utility of a building block is fundamentally tied to its synthetic accessibility. Both 3-methoxyazetidine and its derivatives have established synthetic routes, often involving the ring expansion of aziridines or cyclization of suitable precursors.[5][6][7] 3-Methoxyazetidine hydrochloride is commercially available from numerous suppliers, making it a readily accessible tool for initial screening and library synthesis.[8][9][10]

The synthesis of 3-((2-methylallyl)oxy)azetidine, while not as commonly documented, can be achieved through standard ether synthesis protocols, typically starting from a protected 3-hydroxyazetidine and reacting it with a 2-methylallyl halide under basic conditions. The choice between these scaffolds may therefore also be influenced by synthetic strategy—whether a program requires a commercially available starting point or has the resources for a custom synthesis to explore less-charted chemical space.

G cluster_0 Synthesis of 3-Methoxyazetidine cluster_1 Synthesis of 3-((2-Methylallyl)oxy)azetidine AZIRIDINE 2-Bromomethyl-aziridine REFLUX Reflux in Methanol with NaBH₄ [1, 7] AZIRIDINE->REFLUX METHOXY 3-Methoxyazetidine REFLUX->METHOXY HYDROXY N-Protected 3-Hydroxyazetidine ETHER Williamson Ether Synthesis (e.g., NaH, 2-Methylallyl Chloride) HYDROXY->ETHER METHYLALLYL N-Protected 3-((2-Methylallyl)oxy)azetidine ETHER->METHYLALLYL DEPROTECT Deprotection METHYLALLYL->DEPROTECT FINAL 3-((2-Methylallyl)oxy)azetidine DEPROTECT->FINAL

Caption: Generalized synthetic workflows for 3-methoxyazetidine and 3-((2-methylallyl)oxy)azetidine.

The Critical Role of Metabolic Stability

A primary reason for incorporating small heterocyclic scaffolds like azetidine is to enhance metabolic stability.[1] However, the substituents at the 3-position play a decisive role in the molecule's metabolic fate. This is where the two moieties diverge most significantly.

3-Methoxyazetidine: The methoxy group is a relatively stable functional group. Its primary route of metabolism is typically O-dealkylation mediated by cytochrome P450 (CYP) enzymes, which converts the methoxy group to a hydroxyl group. While this pathway exists, it is often a slower process compared to the oxidation of more labile sites.[11] Blocking a known site of metabolism on a parent molecule with a methoxy group is a common and effective strategy in drug design.[12]

3-((2-Methylallyl)oxy)azetidine: The 2-methylallyl group introduces several potential metabolic liabilities:

  • Allylic Oxidation: The methyl groups are in an allylic position, making their C-H bonds weaker and more susceptible to hydroxylation by CYP enzymes.

  • Epoxidation: The double bond itself is a soft spot for metabolism and can be oxidized to form a reactive epoxide intermediate.

  • O-dealkylation: Similar to the methoxy group, the ether linkage can be cleaved, though the complexity of the alkyl group may influence the rate.

The presence of the alkene in the 2-methylallyl group offers a potential metabolic "hotspot." While this can lead to faster clearance and lower exposure, it can also be strategically advantageous. In some cases, rapid metabolism is desirable. More commonly, however, medicinal chemists seek to minimize metabolism to prolong a drug's half-life. Therefore, 3-methoxyazetidine is generally expected to confer greater metabolic stability than its 2-methylallyl counterpart.

G cluster_methoxy 3-Methoxyazetidine Metabolism cluster_allyl 3-((2-Methylallyl)oxy)azetidine Metabolism M_PARENT Parent Drug (R-O-CH₃) M_METABOLITE Hydroxy Metabolite (R-O-H) M_PARENT->M_METABOLITE CYP-Mediated O-dealkylation (Generally Slower) A_PARENT Parent Drug (R-O-CH₂-C(CH₃)=CH₂) A_METABOLITE1 Allylic Alcohol Metabolite A_PARENT->A_METABOLITE1 Allylic Oxidation (Potential Hotspot) A_METABOLITE2 Epoxide Metabolite A_PARENT->A_METABOLITE2 Epoxidation (Potential Hotspot)

Caption: Potential metabolic pathways highlighting the greater stability of the methoxy group.

Impact on Pharmacological Properties and Drug Design Strategy

The choice between these two fragments extends beyond ADME properties and into the realm of pharmacodynamics.

  • Lipophilicity and Permeability: As indicated by the LogP values, incorporating 3-((2-methylallyl)oxy)azetidine will make a molecule more lipophilic. According to the "rule of five," a LogP value not exceeding 5 is often desirable for oral drug candidates.[13] This increased lipophilicity can enhance membrane permeability and cell penetration but may also lead to lower solubility and increased non-specific binding. The hydrophilic character of 3-methoxyazetidine (LogP -0.5) makes it an excellent choice for reducing the overall lipophilicity of a lead compound, a common goal in lead optimization to improve solubility and reduce off-target toxicity.

  • Vector for Further Chemistry: The double bond in the 2-methylallyl group serves as a chemical handle for further functionalization. It can participate in reactions such as metathesis, hydrogenation, or halogenation, allowing for late-stage diversification of a lead compound. The methoxy group is largely inert, offering a stable substitution vector but limited opportunities for subsequent modification.

  • Target Engagement: The size and shape of the substituent can directly impact how a ligand fits into a protein's binding pocket. The smaller methoxy group provides a minimal, polar extension. The larger, more flexible 2-methylallyl group can explore a wider volume of chemical space within the binding site, potentially forming favorable hydrophobic interactions that increase potency. Conversely, its bulk could also introduce steric clashes.

Experimental Protocols

To empower your research, we provide standardized protocols for assessing the key physicochemical and ADME properties discussed.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol outlines the gold standard method for determining the octanol-water distribution coefficient (LogD), a measure of lipophilicity at a specific pH.[13][14]

Materials:

  • Test compound (10 mM stock in DMSO)

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-Octanol)

  • Vials, rotator, centrifuge

  • LC-MS/MS system for quantification

Methodology:

  • Preparation: Pre-saturate the n-octanol and PBS phases by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Incubation: To a clean vial, add 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.

  • Compound Addition: Add 10 µL of the 10 mM test compound stock solution to the biphasic mixture.[13]

  • Equilibration: Cap the vials securely and place them on a rotator. Mix for 1 hour at room temperature to allow the compound to partition between the two phases.[13]

  • Phase Separation: Centrifuge the vials at 2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower PBS layer. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the test compound in each aliquot using a validated LC-MS/MS method.

  • Calculation: Calculate LogD using the following formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by CYP enzymes, providing a key indicator of its metabolic stability.[15][16]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), 20 mg/mL stock

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubator, centrifuge

  • LC-MS/MS system

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Add the test compound to the master mix to a final concentration of 1 µM. Gently mix and pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a separate tube containing ice-cold quenching solution. The "0-minute" time point should be taken immediately after adding NADPH.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

Conclusion and Strategic Recommendations

The choice between 3-((2-methylallyl)oxy)azetidine and 3-methoxyazetidine is a strategic decision rooted in the specific goals of a drug discovery program.

  • Choose 3-Methoxyazetidine when:

    • The primary goal is to enhance metabolic stability and prolong half-life.

    • A reduction in lipophilicity is needed to improve solubility or reduce non-specific binding.

    • A small, conformationally constrained polar group is desired to probe a specific region of a binding pocket.

    • Rapid access via commercial availability is a priority.

  • Choose 3-((2-Methylallyl)oxy)azetidine when:

    • An increase in lipophilicity is required to improve cell permeability or engage with a hydrophobic binding pocket.

    • A handle for late-stage diversification is needed to rapidly generate analogues.

    • Exploring novel chemical space and intellectual property is a key objective.

    • The project can accommodate a custom synthesis workflow.

By understanding the nuanced differences in their physicochemical properties, metabolic profiles, and synthetic accessibility, medicinal chemists can leverage these valuable azetidine building blocks to rationally design next-generation therapeutics with optimized efficacy and drug-like properties.

References

  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]

  • Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • 3-Methoxyazetidine. PubChem - NIH. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. chemrxiv.org. [Link]

  • Metabolic Stability. Pharma Focus Asia. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. UniBa. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Stability Study Protocol. health.gov.lk. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. pubs.acs.org. [Link]

  • 5-substituted derivatives of 6-halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine and 6-halogeno-3-((2-(S)-pyrrolidinyl)methoxy)pyridine with low picomolar affinity for alpha4beta2 nicotinic acetylcholine receptor and wide range of lipophilicity: potential probes for imaging with positron emission tomography. PubMed. [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • 3-Methoxyazetidine hydrochloride. PubChem - NIH. [Link]

  • Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems. MDPI. [Link]

  • (PDF) Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. ResearchGate. [Link]

  • Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. MDPI. [Link]

  • Design and synthesis of two azetidin-haloperidol derivatives using some strategies. scielo.org.mx. [Link]

Sources

Comparative

Comparing reactivity of 3-((2-Methylallyl)oxy)azetidine with other azetidine derivatives

Advanced Reactivity Profiling: 3-((2-Methylallyl)oxy)azetidine vs. Standard Azetidine Derivatives Executive Summary Azetidines are highly valued four-membered nitrogen heterocycles in medicinal chemistry and organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Reactivity Profiling: 3-((2-Methylallyl)oxy)azetidine vs. Standard Azetidine Derivatives

Executive Summary Azetidines are highly valued four-membered nitrogen heterocycles in medicinal chemistry and organic synthesis, offering a unique balance between the high reactivity of aziridines and the stability of pyrrolidines. The inherent ring strain of the azetidine core (~25.4 kcal/mol) [1] drives its unique physicochemical properties. Among functionalized derivatives, 3-((2-Methylallyl)oxy)azetidine (CAS: 1219982-37-2) emerges as a highly versatile bifunctional building block. Unlike simple 3-alkoxyazetidines, it possesses an orthogonal methallyl ether handle, enabling complex late-stage functionalizations without compromising the integrity of the strained core.

This guide objectively compares its reactivity profile against other common azetidine derivatives, providing mechanistic insights and validated experimental protocols for drug development professionals.

Structural and Electronic Profiling

The reactivity of azetidines is primarily governed by the basicity/nucleophilicity of the secondary amine and the stability of the strained C-C and C-N bonds. The unsubstituted azetidine has a pKa of 11.29, closely resembling pyrrolidine (pKa 11.31), meaning it behaves as a typical, highly nucleophilic secondary amine [2].

When an electronegative oxygen atom is introduced at the 3-position (as in 3-methoxyazetidine, azetidin-3-ol, or 3-((2-methylallyl)oxy)azetidine), the inductive electron-withdrawing effect slightly reduces the amine's pKa to approximately 10.4–10.5. However, this 3-oxygenation is a privileged motif found in numerous modern drug leads and natural products [3], making these derivatives highly sought after.

Table 1: Physicochemical and Reactivity Comparison of Azetidine Derivatives

DerivativeEst. Ring Strain (kcal/mol)Est. Amine pKaOrthogonal HandlePrimary Synthetic Utility
Azetidine 25.411.29NoneCore scaffold, simple N-alkylation
Azetidin-3-ol ~25.4~10.5Hydroxyl (-OH)H-bond donor/acceptor, esterification
3-Methoxyazetidine ~25.4~10.4None (Stable ether)Lipophilic spacer, metabolic stability
3-((2-Methylallyl)oxy)azetidine ~25.4~10.4Methallyl (Alkene)Cross-coupling, epoxidation, deallylation

Comparative Reactivity Analysis

N-Functionalization (The Azetidine Nitrogen)

All compared derivatives readily undergo N-alkylation, acylation, and Buchwald-Hartwig aminations. However, 3-((2-Methylallyl)oxy)azetidine requires careful selection of reaction conditions. Because the methallyl group contains a terminal alkene, transition-metal-catalyzed N-arylations must utilize ligands that suppress competitive alkene coordination or isomerization. Causality Insight: The bulky 2-methylallyl group at the 3-position exerts minimal steric hindrance on the nitrogen atom due to the puckered conformation of the azetidine ring. This structural geometry ensures that standard S_N2 alkylations proceed with kinetics and yields comparable to the much smaller 3-methoxyazetidine.

Alkene and Ether Reactivity (The Orthogonal Handle)

This is where 3-((2-Methylallyl)oxy)azetidine significantly outperforms its peers.

  • Versus 3-Methoxyazetidine: The methyl ether in 3-methoxyazetidine is chemically inert under standard conditions. In contrast, the methallyl group can undergo hydroboration-oxidation to yield primary alcohols, or epoxidation to yield epoxides, serving as a dynamic branching point for further derivatization.

  • Versus Azetidin-3-ol: While azetidin-3-ol requires protection (e.g., TBS or Bn) to prevent unwanted O-alkylation or oxidation during multi-step syntheses, the methallyl group inherently acts as a robust protecting group. It is completely stable to strong bases and nucleophiles, yet can be selectively cleaved using Palladium catalysis to reveal the hydroxyl group when needed.

Ring Stability and Cleavage

Despite a ring strain of 25.4 kcal/mol, 3-substituted azetidines are remarkably stable compared to 2-substituted analogs or highly strained 1,2-oxazetidines [4]. Ring-opening typically requires harsh electrophilic activation (e.g., formation of an azetidinium ion) or extreme thermal conditions. The methallyl ether does not compromise the stability of the ring; in fact, the electron-withdrawing nature of the 3-alkoxy group slightly stabilizes the C-N bonds against nucleophilic attack compared to the parent azetidine [1].

Mechanistic Pathway Visualization

To illustrate the synthetic versatility of 3-((2-Methylallyl)oxy)azetidine, the following diagram maps its orthogonal reactivity pathways.

Reactivity Core 3-((2-Methylallyl)oxy)azetidine Amine N-Functionalization (Acylation/Alkylation) Core->Amine Electrophile (e.g., R-X) Alkene Alkene Functionalization (Epoxidation/Hydroboration) Core->Alkene Oxidant/Borane Deprotect Pd-Catalyzed Deallylation (O-Cleavage) Core->Deprotect Pd(0), Nucleophile scavenger Prod1 N-Derivatives (Drug Scaffolds) Amine->Prod1 Prod2 Functionalized Ethers (Branched Linkers) Alkene->Prod2 Prod3 Azetidin-3-ol Derivatives (Unmasked Hydroxyl) Deprotect->Prod3

Orthogonal reactivity pathways of 3-((2-Methylallyl)oxy)azetidine.

Experimental Protocols: A Self-Validating System

To demonstrate the practical utility of the methallyl handle as an orthogonal protecting/functional group, the following protocol details the selective Pd-catalyzed deallylation to yield an N-protected azetidin-3-ol.

Protocol: Selective Pd-Catalyzed Deallylation Objective: Cleave the 2-methylallyl ether to reveal the 3-hydroxyl group without affecting the N-Boc protecting group or the strained azetidine ring. Causality & Design: Palladium(0) oxidatively adds to the allylic C-O bond. N,N-Dimethylbarbituric acid (NDMBA) is selected as the allyl scavenger because it is highly nucleophilic towards the resulting π-allyl palladium complex but completely non-nucleophilic towards the azetidine core, preventing unwanted ring-opening.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Boc-3-((2-methylallyl)oxy)azetidine (1.0 equiv, 5.0 mmol) and NDMBA (3.0 equiv, 15.0 mmol) in anhydrous dichloromethane (25 mL) under an argon atmosphere.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv, 5 mol%) to the stirring solution. The solution will turn pale yellow.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 35 °C. Monitor the reaction via TLC or crude 1H NMR. Validation Checkpoint: The reaction is deemed complete when the characteristic alkene proton signals (δ 4.90–5.00 ppm, 2H) completely disappear, typically within 4–6 hours. This provides a direct, quantitative read-out of deallylation without complex workup.

  • Quenching & Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (3 × 20 mL) to remove the NDMBA-allyl adduct and excess NDMBA.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford N-Boc-azetidin-3-ol.

Workflow Step1 Starting Material (N-Boc Protected) Step2 Pd(0) Oxidative Addition (Formation of π-allyl) Step1->Step2 Pd(PPh3)4 Step3 Scavenging by NDMBA (Allyl Transfer) Step2->Step3 NDMBA Step4 Product Isolation (N-Boc-azetidin-3-ol) Step3->Step4 NaHCO3 Wash

Step-by-step experimental workflow for the selective Pd-catalyzed deallylation.

Conclusion

While standard derivatives like 3-methoxyazetidine and azetidin-3-ol serve well as static structural motifs, 3-((2-Methylallyl)oxy)azetidine provides dynamic synthetic utility. Its methallyl group acts simultaneously as a robust lipophilic spacer, a masked hydroxyl group, and a versatile handle for late-stage alkene functionalization, all while preserving the fundamental reactivity and stability of the strained azetidine core.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.1

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.2

  • α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines. The Journal of Organic Chemistry - ACS Publications.3

  • A Comparative Guide to the Reactivity of 1,3-Oxazetidine and 1,2-Oxazetidine. Benchchem.4

Sources

Validation

A Comparative Guide to the Validation of HPLC and UHPLC Analytical Methods for the Purity of 3-((2-Methylallyl)oxy)azetidine

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the purity determination of 3-((2-Methylallyl)ox...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the purity determination of 3-((2-Methylallyl)oxy)azetidine, a key intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, present detailed validation protocols with supporting data, and adhere to the principles of scientific integrity as outlined by global regulatory bodies.

The quality and purity of pharmaceutical intermediates are non-negotiable. An analytical method serves as the ultimate arbiter of this quality, and therefore, the method itself must be rigorously proven to be "fit for purpose." This process, known as method validation, is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The International Council for Harmonisation (ICH) provides the globally accepted framework for these validation activities, primarily in its Q2(R2) guideline.[3][4][5]

This document will first detail the development and comprehensive validation of a robust HPLC method. Subsequently, it will compare its performance against a modern UHPLC alternative, providing researchers and drug development professionals with the data and insights needed to select the most appropriate analytical strategy for their specific needs.

The Analyte: 3-((2-Methylallyl)oxy)azetidine

Understanding the physicochemical properties of the analyte is the critical first step in method development.

  • Structure: A four-membered azetidine ring with an ether linkage to a 2-methylallyl group.

  • Polarity: The presence of the nitrogen and oxygen atoms suggests moderate polarity.

  • UV Absorbance: The molecule lacks a significant chromophore, presenting a detection challenge. The primary absorbance is expected at low UV wavelengths (<210 nm) due to n→σ* transitions of the heteroatoms and π→π* transitions of the C=C double bond.

This structural analysis directly informs our initial choice of a reversed-phase HPLC method, which is the workhorse for separating small to medium polarity molecules in the pharmaceutical industry.[6][7]

Primary Method: Reversed-Phase HPLC with UV Detection

The objective is to develop a method capable of separating the main component from potential process-related impurities and degradation products.

Rationale for Method Parameters
  • Column: A C18 (octadecylsilyl) stationary phase is selected for its versatility and effectiveness in retaining moderately polar compounds through hydrophobic interactions. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance between efficiency and system backpressure.

  • Mobile Phase: A gradient of water and acetonitrile is chosen. Acetonitrile is a common organic modifier with a low UV cutoff, which is essential given the analyte's poor absorbance. A phosphate buffer (e.g., pH 3.0) is included to ensure a consistent ionization state for the basic azetidine nitrogen, leading to sharp, reproducible peak shapes.

  • Detection: A UV detector set to 205 nm is selected to maximize sensitivity for this non-chromophoric analyte. While this low wavelength can lead to baseline noise, it is often necessary for such compounds.

  • Flow Rate & Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C are used to ensure robust and reproducible chromatography.

Detailed HPLC Method Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 205 nm
Run Time 25 minutes

Validation of the HPLC Method per ICH Q2(R2)

The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[8][9] It is a systematic evaluation of a series of performance characteristics.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Lifecycle & Reporting Dev Method Development Opt Optimization Dev->Opt Initial Screening Spec Specificity Opt->Spec Protocol Execution Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Transfer Method Transfer Report->Transfer G cluster_0 Validation Parameters cluster_1 Method Suitability Acc Accuracy Purpose Fit for Purpose? Acc->Purpose Prec Precision Prec->Purpose Lin Linearity Lin->Purpose Spec Specificity Spec->Purpose

Sources

Comparative

Benchmarking 3-((2-Methylallyl)oxy)azetidine against traditional ether linkers

Title: Benchmarking 3-((2-Methylallyl)oxy)azetidine Against Traditional Ether Linkers in Targeted Therapeutics Introduction In the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 3-((2-Methylallyl)oxy)azetidine Against Traditional Ether Linkers in Targeted Therapeutics

Introduction In the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other bifunctional molecules, the linker is not merely a passive spacer; it is a critical determinant of the molecule's physicochemical properties, pharmacokinetics, and target-binding thermodynamics[1][2]. Historically, polyethylene glycol (PEG) and simple alkyl ether linkers have been the default choices due to their synthetic accessibility and hydrophilicity[3][4]. However, their high conformational flexibility often incurs a significant entropic penalty upon target binding, and linear PEG chains can be susceptible to oxidative degradation in vivo[2][5].

As a Senior Application Scientist, I frequently evaluate next-generation scaffolds to overcome these limitations. The four-membered azetidine ring has emerged as a privileged motif in medicinal chemistry, offering an optimal balance of molecular rigidity and metabolic stability[6]. Specifically, 3-((2-Methylallyl)oxy)azetidine (CAS 1219982-37-2) represents a highly versatile building block[7][8]. By combining the conformational restriction of the azetidine core with a reactive 2-methylallyl ether handle, this scaffold provides a superior alternative to traditional PEG linkers. This guide objectively benchmarks 3-((2-Methylallyl)oxy)azetidine against traditional ether linkers, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its evaluation.

Mechanistic Causality: Why Azetidine Ethers Outperform Traditional PEGs

The transition from flexible PEG linkers to azetidine-based ethers is driven by three core physicochemical principles:

  • Conformational Rigidity and the Entropic Penalty: Traditional PEG linkers exist as a broad ensemble of rapidly interconverting conformers. When a PROTAC or ADC binds to its target, freezing these rotatable bonds results in a massive loss of conformational entropy, weakening the overall binding affinity. The azetidine ring restricts the dihedral angles of the linker, pre-organizing the molecule and minimizing this entropic penalty[1][6].

  • Modulation of Lipophilicity (LogD) and Clearance: While simple alkyl ethers are highly lipophilic, the basic nitrogen of the azetidine ring (pKa ~ 8.5) is protonated at physiological pH (7.4). This dramatically lowers the distribution coefficient (LogD), enhancing aqueous solubility without relying on long, vulnerable PEG chains[9]. Furthermore, the steric bulk of the rigid ring shields the adjacent ether oxygen from cytochrome P450-mediated oxidative cleavage, improving intrinsic clearance (Cl_int)[6].

  • Orthogonal Late-Stage Reactivity: The 2-methylallyl group provides a terminal olefin that is orthogonal to standard amine/carboxylic acid coupling chemistries. This allows for highly selective late-stage functionalization via thiol-ene click chemistry, olefin cross-metathesis, or hydroboration, offering a distinct advantage over the ubiquitous NHS-ester/azide chemistry used in traditional PEG linkers[3][4].

G A Targeted Degrader / ADC B Traditional PEG Linkers A->B Historical Standard C Azetidine Ether Linkers (e.g., 3-((2-Methylallyl)oxy)azetidine) A->C Next-Gen Scaffold B1 High Conformational Flexibility (Entropic Penalty) B->B1 B2 Susceptible to Oxidative Cleavage (HLM) B->B2 C1 Conformational Rigidity (Pre-organized Binding) C->C1 C2 Improved Metabolic Stability & Tunable pKa C->C2 C3 Orthogonal Reactivity (Thiol-Ene / Metathesis) C->C3

Caption: Logical framework comparing traditional PEG linkers with next-generation azetidine ether scaffolds.

Quantitative Benchmarking: Physicochemical Profile

To objectively compare 3-((2-Methylallyl)oxy)azetidine against a standard PEG2-amine linker (a common short-chain ether alternative), we must analyze their fundamental physicochemical properties. The data below illustrates how the azetidine scaffold maintains hydrophilicity while significantly reducing the number of rotatable bonds.

Property / Parameter3-((2-Methylallyl)oxy)azetidineTraditional PEG2-Amine LinkerCausality / Impact on Drug Design
Molecular Formula C7H13NOC4H11NO2Azetidine provides a higher carbon fraction but maintains polarity via the amine.
Rotatable Bonds 35Fewer rotatable bonds in azetidine reduce the entropic penalty upon target binding[1].
pKa (Conjugate Acid) ~8.5 - 9.0~9.0 - 9.5Both ensure protonation at pH 7.4, driving aqueous solubility.
LogD (pH 7.4) ~0.5 to 1.2~ -1.5 to -0.5Azetidine offers a balanced lipophilicity, improving membrane permeability compared to highly polar PEGs.
Metabolic Stability (HLM) High (Steric shielding)Moderate (O-dealkylation risk)Azetidine ring resists oxidative cleavage better than linear aliphatic ethers[5][6].
Conjugation Handle Secondary Amine & OlefinPrimary Amine & HydroxylThe 2-methylallyl group enables orthogonal thiol-ene click chemistry.

Self-Validating Experimental Protocols

Trust in experimental data requires self-validating systems. The following protocols are designed not just to measure the properties of 3-((2-Methylallyl)oxy)azetidine, but to continuously verify the integrity of the assay itself through integrated controls.

Protocol 1: Shake-Flask LC-MS Determination of LogD (pH 7.4)

Computational predictions for basic amines like azetidines often fail due to complex solvation dynamics[9]. Empirical determination is mandatory.

Self-Validation Mechanism: The inclusion of Propranolol (known LogD7.4 = 1.2) as an internal system control ensures that the biphasic partitioning has reached true thermodynamic equilibrium. If the calculated LogD of Propranolol deviates by >0.1 log units from the literature value, the assay is rejected.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol and 50 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25°C. Separate the phases.

  • Sample Spiking: Dissolve 3-((2-Methylallyl)oxy)azetidine and the reference standard (Propranolol) in DMSO to create 10 mM stock solutions. Spike 10 µL of each stock into 1 mL of the pre-saturated aqueous buffer (final concentration 100 µM, 1% DMSO).

  • Partitioning: Add 1 mL of pre-saturated n-octanol to the aqueous mixture in a sealed glass vial.

  • Equilibration: Shake the vials at 300 RPM for 60 minutes at 25°C. Centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Calculation: LogD = Log10(Area_octanol / Area_aqueous). Verify the Propranolol control before reporting the azetidine value.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Evaluating the vulnerability of the ether linkage and the azetidine ring to cytochrome P450-mediated oxidation[5].

Self-Validation Mechanism: The assay runs concurrently with Verapamil (a high-clearance control) and Warfarin (a low-clearance control). The assay is only valid if Verapamil shows >80% depletion at 60 minutes and Warfarin shows <10% depletion. This proves the microsomes are metabolically active but not artificially degraded.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 3-((2-Methylallyl)oxy)azetidine in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling: At discrete time points (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Vortex for 1 minute, then centrifuge at 4000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (t1/2) and intrinsic clearance (Cl_int) from the natural log of the peak area ratio vs. time plot.

HLM_Workflow Start Compound Preparation (1 µM Test Cmpd) Microsomes HLM Incubation (+ NADPH, 37°C) Start->Microsomes Controls System Controls (Verapamil & Warfarin) Controls->Microsomes Quench Time-Point Quenching (Cold Acetonitrile + IS) Microsomes->Quench t=0, 15, 30, 60 min Analysis LC-MS/MS Quantification & Cl_int Calculation Quench->Analysis Validation Self-Validation Check: Are controls within range? Analysis->Validation

Caption: Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.

Protocol 3: Late-Stage Thiol-Ene Click Conjugation

Demonstrating the orthogonal reactivity of the 2-methylallyl group against traditional PEG functionalization[3].

Self-Validation Mechanism: The reaction utilizes Ellman's Reagent (DTNB) to quantify unreacted free thiols post-conjugation. By comparing the LC-MS product yield with the Ellman's reagent thiol depletion data, we ensure mass balance and confirm that the olefin reacted specifically with the thiol, ruling out side reactions.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-((2-Methylallyl)oxy)azetidine (1.0 eq) and a model thiol-containing payload (e.g., a cysteine-containing peptide, 1.2 eq) in a degassed solvent mixture of DMF/H2O (1:1).

  • Initiation: Add a water-soluble photoinitiator (e.g., LAP, 0.1 eq).

  • Irradiation: Irradiate the solution with 365 nm UV light for 30 minutes at room temperature under an argon atmosphere.

  • Monitoring & Validation: Take a 10 µL aliquot and react it with Ellman's Reagent. Measure absorbance at 412 nm to quantify remaining free thiols.

  • Purification: Purify the resulting thioether conjugate via preparative reverse-phase HPLC.

  • Characterization: Confirm the mass of the desired conjugate via High-Resolution Mass Spectrometry (HRMS).

Sources

Validation

Spectroscopic Validation and Comparative Analysis of 3-((2-Methylallyl)oxy)azetidine in Drug Discovery

The Stereochemical Reality: Causality of Achirality As a Senior Application Scientist overseeing structural characterization, I must first address a fundamental stereochemical reality: 3-((2-Methylallyl)oxy)azetidine is...

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Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical Reality: Causality of Achirality

As a Senior Application Scientist overseeing structural characterization, I must first address a fundamental stereochemical reality: 3-((2-Methylallyl)oxy)azetidine is an intrinsically achiral molecule.

In the four-membered azetidine ring, the nitrogen is located at position 1, with carbons at positions 2, 3, and 4. When substitution occurs exclusively at the C3 position with an achiral moiety (such as the 2-methylallyloxy group), the molecule possesses an internal plane of symmetry ( Cs​ point group) passing through the N1 and C3 atoms, bisecting the C2–C4 bond. Because C3 is bonded to two identical -CH2- groups within the ring, it is not a stereocenter. Consequently, this molecule does not possess enantiomers.

However, in pharmaceutical development—particularly in the synthesis of Triple Reuptake Inhibitors (TRIs) ()[1]—it is critical to distinguish this achiral building block from structurally similar chiral impurities (such as C2-substituted azetidines) and to rigorously verify its stereochemical purity. Therefore, this guide pivots the conventional "enantiomer comparison" into a rigorous spectroscopic validation of achirality and a comparative performance analysis against chiral azetidine alternatives.

Spectroscopic Differentiation: Proving Achirality vs. Chiral Analogues

To prove that a batch of 3-((2-Methylallyl)oxy)azetidine is free of chiral positional isomers (e.g., 2-((2-Methylallyl)oxy)azetidine), we rely on self-validating spectroscopic systems. The causality here is straightforward: chiral molecules interact asymmetrically with polarized light or chiral environments, whereas achiral molecules do not.

Table 1: Spectroscopic Differentiation of Azetidine Scaffolds
Analytical Technique3-Substituted Azetidine (Achiral Target)C2-Substituted Azetidine (Chiral Analogue)
1 H / 19 F NMR (Mosher's Derivatization) Single set of diastereomeric signals.Two distinct sets of diastereomeric signals (if racemic).
Chiral HPLC / SFC Single, sharp chromatographic peak.Two baseline-resolved peaks (enantiomers).
Circular Dichroism (CD) Δϵ=0 (Flat baseline, no Cotton effect).Distinct, mirror-image Cotton effects for each enantiomer.
Optical Rotation [α]D​ 0∘ (Optically inactive).Non-zero (e.g., +25∘ or −25∘ ).

Comparative Performance in Drug Discovery

Why do drug discovery programs often prefer the achiral 3-substituted azetidine scaffold over chiral C2-substituted alternatives? The answer lies in synthetic efficiency and pharmacodynamics.

Recent advancements in TRIs have heavily utilized 3-substituted azetidines to achieve balanced inhibition of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters ()[2]. Conversely, synthesizing chiral C2-substituted azetidines requires complex asymmetric catalysis, such as the use of chiral tert-butanesulfinamides ()[3].

Table 2: Pharmacological & Synthetic Comparison
Parameter3-Substituted Azetidines (Achiral)C2-Substituted Azetidines (Chiral)
Synthetic Complexity Low (Standard substitution, no asymmetric catalysis).High (Requires chiral auxiliaries or asymmetric induction)[3].
Pharmacokinetic Risk Low (No risk of in vivo chiral inversion).Moderate (Potential for enantiomer-specific metabolism).
Target Application Broad-spectrum TRIs for depression[2].Stereospecific target binding (e.g., specific kinase inhibitors).

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be self-validating. The following protocols are designed to definitively prove the achirality of 3-((2-Methylallyl)oxy)azetidine and rule out chiral contamination.

Protocol 1: NMR Derivatization with (R)-Mosher's Acid Chloride

Causality: Derivatizing the secondary amine (N1) with enantiopure (R)-MTPA-Cl creates diastereomers only if the starting amine is chiral. An achiral amine yields a single product, providing definitive proof of symmetry.

  • Preparation: Dissolve 3-((2-Methylallyl)oxy)azetidine (1.0 eq) in anhydrous CDCl 3​ containing tetramethylsilane (TMS) as an internal standard.

  • Catalysis: Add triethylamine (TEA, 2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Derivatization: Dropwise, add (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) (1.2 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours under an inert atmosphere.

  • Acquisition: Acquire 1 H and 19 F NMR spectra.

  • Validation: The observation of a single 19 F resonance strictly validates the achirality of the azetidine core.

Protocol 2: Chiral HPLC Screening

Causality: A chiral stationary phase will differentially retain enantiomers. A single peak confirms the absence of chirality.

  • Sample Prep: Dissolve the azetidine sample in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL onto a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm).

  • Elution: Elute isocratically at 1.0 mL/min.

  • Detection: Monitor via Evaporative Light Scattering Detector (ELSD), as the molecule lacks strong UV chromophores.

  • Validation: Run a known racemic C2-substituted azetidine as a positive control to prove the column's resolving power. The 3-substituted batch must elute as a single peak.

Visualizations

Workflow Start Batch: 3-((2-Methylallyl)oxy)azetidine Split Analytical Split Start->Split NMR_Prep Derivatization with (R)-Mosher's Acid Chloride Split->NMR_Prep HPLC_Prep Sample Prep for Chiral Stationary Phase Split->HPLC_Prep NMR_Run 1H & 19F NMR Spectroscopy NMR_Prep->NMR_Run NMR_Result Observation: Single Diastereomer Signals NMR_Run->NMR_Result Conclusion Conclusion: Confirmed Achiral (Cs Symmetry) No Enantiomers Present NMR_Result->Conclusion HPLC_Run Chiral HPLC / SFC Analysis HPLC_Prep->HPLC_Run HPLC_Result Observation: Single Chromatographic Peak HPLC_Run->HPLC_Result HPLC_Result->Conclusion

Workflow for the spectroscopic validation of azetidine stereochemistry.

Pathway Scaffold 3-Substituted Azetidine (e.g., 3-((2-Methylallyl)oxy)azetidine) Target1 SERT (Serotonin Transporter) Scaffold->Target1 Inhibits Target2 NET (Norepinephrine Transporter) Scaffold->Target2 Inhibits Target3 DAT (Dopamine Transporter) Scaffold->Target3 Inhibits Effect1 ↑ Synaptic 5-HT Target1->Effect1 Effect2 ↑ Synaptic NE Target2->Effect2 Effect3 ↑ Synaptic DA Target3->Effect3 Outcome Broad Spectrum Antidepressant Effect (TRI) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Pharmacological application of 3-substituted azetidines in monoamine reuptake inhibition.

References

  • Han, M., et al. "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3- α -Oxyazetidine." ACS Medicinal Chemistry Letters.[Link]

  • Zelch, D., et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry.[Link]

  • Han, Y., et al. "Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors." Journal of Medicinal Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-((2-Methylallyl)oxy)azetidine

Operational Safety and Handling Guide: 3-((2-Methylallyl)oxy)azetidine As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe implementation of highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 3-((2-Methylallyl)oxy)azetidine

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe implementation of highly reactive, strained-ring building blocks. 3-((2-Methylallyl)oxy)azetidine (CAS: 1219982-37-2)[1] is a highly valuable synthetic intermediate, but it presents a complex, dual-hazard profile that requires rigorous logistical and operational planning. This guide moves beyond standard safety data sheets to provide a self-validating, mechanistic approach to handling this compound, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. 3-((2-Methylallyl)oxy)azetidine combines two highly reactive structural motifs:

  • The Strained Azetidine Ring: This four-membered nitrogen heterocycle is highly strained and strongly basic, often exhibiting a pKa greater than 11[2]. Upon contact with human tissue, this high basicity causes rapid saponification of skin lipids, leading to deep, irreversible skin burns and severe corneal damage[3]. Furthermore, azetidines readily absorb moisture and carbon dioxide from the air to form carbamates, necessitating inert handling.

  • The 2-Methylallyl Ether Moiety: Ethers containing allylic hydrogens are notorious for auto-oxidation. Exposure to atmospheric oxygen initiates a radical chain reaction at the allylic carbon, leading to the accumulation of explosive hydroperoxides over time.

Quantitative Chemical Properties

The following table summarizes the critical quantitative data that dictates our operational boundaries.

PropertyValue / RangeOperational Implication
Storage Temperature 2 - 8 °CMinimizes vapor pressure and significantly slows the auto-oxidation of the allyl ether.
Flash Point (Azetidine core) -20 °C to -21 °C[4]Highly flammable; requires strict elimination of static discharge and ignition sources[5].
Acidity (pKa) ~11.29 (conjugate acid)[2]Strongly basic; dictates the need for heavy-duty chemical resistance in PPE.
Peroxide Threshold < 5 ppmMaximum allowable limit before handling; higher levels require immediate chemical neutralization.
Fume Hood Flow Rate 80 - 120 fpmEnsures adequate capture of severe respiratory irritants and flammable vapors[6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix outlines the required equipment and the mechanistic rationale for each choice. Every protocol described here acts as a self-validating system—if you lack any of these items, the procedure cannot safely proceed.

Body PartRequired PPEMechanistic Rationale
Hands Heavy-duty Butyl Rubber or Fluorinated Gloves (worn over standard nitrile)Small, highly polar basic amines can rapidly permeate thin disposable nitrile gloves[3]. Butyl rubber provides superior resistance to basic amines and ether solvents.
Eyes/Face Chemical Splash Goggles AND a full Face ShieldAzetidines cause severe, instantaneous eye burns[5]. A face shield prevents catastrophic vapor or splash exposure to the mucous membranes.
Body Flame-resistant (FR) Lab Coat and Impervious ApronThe compound is combustible and highly corrosive[2]. An FR coat mitigates fire risk, while an impervious apron prevents corrosive penetration to the skin[7].
Respiratory Certified Chemical Fume HoodVapors are highly irritating to the respiratory tract[6]. If hood ventilation fails, a full-face respirator with an Organic Vapor (OV) cartridge is mandatory.

Operational Protocol: Handling & Experimental Workflow

Do not proceed to the next step unless the prior step's safety conditions are verified.

Step 1: Pre-Operation Verification

  • Verify the fume hood face velocity is within the safe operational range (80-120 fpm).

  • Inspect the chemical bottle for signs of crystallization around the cap, which may indicate peroxide formation or degradation.

  • Test for peroxides using KI-starch indicator paper if the bottle has been opened previously. Do not handle if peroxide levels exceed 5 ppm.

Step 2: Inert Atmosphere Setup Because azetidines are sensitive to air and moisture, all transfers must occur under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or a glovebox.

  • Purge the reaction vessel with inert gas for 15 minutes.

  • Ensure the storage temperature of the reagent was maintained at 2-8°C prior to use to minimize vapor pressure during transfer.

Step 3: Dispensing and Reaction

  • Use a gas-tight syringe equipped with a non-coring needle to withdraw the required volume.

  • Add the reagent dropwise to the reaction mixture to control the exothermic nature of amine-driven reactions.

  • Immediately flush the syringe with a compatible solvent (e.g., ethanol or acetone) to prevent the azetidine from degrading and seizing the syringe plunger.

Workflow A 1. Storage Retrieval (2-8°C, Inert Gas) B 2. Fume Hood Transfer Secondary Container A->B C 3. PPE & Environment Check (Flow: 80-120 fpm) B->C D 4. Peroxide Testing (KI Starch Paper) C->D Verified E 5. Inert Atmosphere Handling (Schlenk Line) D->E Peroxides < 5 ppm F 6. Reaction Execution (Gas-tight Syringe) E->F N2/Ar Purge G 7. Quench & Waste Segregation F->G

Figure 1: Step-by-step inert atmosphere handling workflow for 3-((2-Methylallyl)oxy)azetidine.

Emergency Response & Spill Mitigation

In the event of a spill, immediate, decisive action is required to prevent vapor inhalation and tissue necrosis.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes[5]. Do not attempt to neutralize the base on the skin with acid, as the exothermic neutralization reaction will cause severe thermal burns.

  • Spill Cleanup:

    • Evacuate non-essential personnel and eliminate all ignition sources[7].

    • Contain the spill using a universal binder or diatomite[6]. Do not use combustible materials like sawdust.

    • Carefully sweep the absorbed material using non-sparking tools and place it into a highly visible, sealable hazardous waste container[5].

    • Decontaminate the surface by scrubbing with alcohol, followed by a thorough water rinse[6].

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess IsMinor Minor Spill (<50 mL) Inside Fume Hood? Assess->IsMinor Evacuate Evacuate Area & Call EHS IsMinor->Evacuate No / Outside Hood Neutralize Apply Universal Binder (e.g., Diatomite) IsMinor->Neutralize Yes Clean Scrub with Alcohol, Then Water Neutralize->Clean Dispose Seal in Hazardous Waste Container Clean->Dispose

Figure 2: Emergency decision tree for assessing and mitigating chemical spills in the laboratory.

Disposal & Waste Management Plan

Improper disposal of 3-((2-Methylallyl)oxy)azetidine poses severe environmental and facility risks.

  • Segregation: Dispose of all organic waste containing this compound in clearly labeled, dedicated "Basic Organic Waste" containers. Do not mix with acidic waste to avoid violent exothermic reactions.

  • Peroxide Mitigation: Before disposing of near-empty original containers, verify the absence of peroxides. If peroxides are detected, the waste must be treated with a reducing agent (e.g., sodium sulfite solution) before final disposal.

  • Solid Waste: All contaminated gloves, wipes, and bench paper must be sealed in secondary plastic bags before being placed in solid hazardous waste bins.

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Azetidine." URL:[Link]

  • Wikipedia. "Azetidine." URL:[Link]

Sources

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